3-(2-Chlorophenyl)oxolane-2,5-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-chlorophenyl)oxolane-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3/c11-8-4-2-1-3-6(8)7-5-9(12)14-10(7)13/h1-4,7H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQWSLDOLWQXFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301274984 | |
| Record name | 3-(2-Chlorophenyl)dihydro-2,5-furandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66041-30-3 | |
| Record name | 3-(2-Chlorophenyl)dihydro-2,5-furandione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66041-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Chlorophenyl)dihydro-2,5-furandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 3-(2-Chlorophenyl)oxolane-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 3-(2-Chlorophenyl)oxolane-2,5-dione is a sparsely documented compound. Consequently, this guide leverages data from structurally analogous compounds and established principles of organic chemistry to infer its chemical properties, synthesis, and potential biological activities. All predicted data should be confirmed through empirical investigation.
Introduction
This compound, also known as 2-(2-chlorophenyl)succinic anhydride, is a substituted cyclic dicarboxylic anhydride. Its structure, featuring a reactive anhydride ring and a chlorinated phenyl group, suggests a potential for diverse chemical transformations and biological interactions. This guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, expected spectroscopic characteristics, and potential applications in research and development, particularly in medicinal chemistry.
Predicted Physicochemical Properties
The physicochemical properties of this compound can be estimated by examining its constituent parts and related molecules. The presence of the chlorophenyl group is expected to increase its molecular weight, melting point, and lipophilicity compared to the parent succinic anhydride.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₀H₇ClO₃ | |
| Molecular Weight | 210.61 g/mol | |
| Appearance | White to off-white crystalline solid | Based on analogous substituted succinic anhydrides. |
| Melting Point | 53-55 °C (for Phenylsuccinic anhydride) | The melting point is likely to be in a similar range to phenylsuccinic anhydride, with some variation due to the chloro-substitution. |
| Boiling Point | > 190 °C at reduced pressure | Based on the boiling point of phenylsuccinic anhydride (191-192 °C/12 mmHg). |
| Solubility | Soluble in aprotic organic solvents (e.g., THF, CH₂Cl₂, acetone); reacts with protic solvents (e.g., water, alcohols). | General solubility of cyclic anhydrides. |
Synthesis
The most probable synthetic route to this compound is through the dehydration of its corresponding dicarboxylic acid, 2-(2-chlorophenyl)succinic acid.
Proposed Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of phenylsuccinic anhydride.
Materials:
-
2-(2-chlorophenyl)succinic acid
-
Acetyl chloride or Acetic anhydride
-
Toluene (or another suitable aprotic solvent for azeotropic water removal)
-
Anhydrous diethyl ether (for crystallization)
Procedure:
-
A solution of 2-(2-chlorophenyl)succinic acid in toluene is placed in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.
-
An excess of a dehydrating agent, such as acetyl chloride or acetic anhydride, is added to the flask.
-
The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
After the reaction is complete (no more water is collected), the mixture is cooled to room temperature.
-
The toluene and excess dehydrating agent are removed under reduced pressure using a rotary evaporator.
-
The resulting crude product is purified by recrystallization from a suitable solvent, such as anhydrous diethyl ether, to yield this compound as a crystalline solid.
Diagram of Synthetic Workflow:
Spectroscopic and Synthetic Profile of 3-(2-Chlorophenyl)oxolane-2,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for 3-(2-Chlorophenyl)oxolane-2,5-dione. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from the closely related analog, 3-phenyl-oxolane-2,5-dione (phenylsuccinic anhydride), to provide a predictive spectroscopic profile. The experimental protocol is based on established methods for the synthesis of similar succinic anhydride derivatives.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known data for phenylsuccinic anhydride and take into account the expected electronic effects of the chlorine substituent on the phenyl ring.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5-7.3 | Multiplet | 4H | Aromatic protons (C₆H₄Cl) |
| ~4.2 | Doublet of Doublets | 1H | CH-Ar |
| ~3.4 | Doublet of Doublets | 1H | CH₂ (diastereotopic) |
| ~3.0 | Doublet of Doublets | 1H | CH₂ (diastereotopic) |
Solvent: CDCl₃. The chemical shifts for the aromatic protons are expected to be slightly different from phenylsuccinic anhydride due to the presence of the electron-withdrawing chlorine atom. The exact splitting patterns for the aliphatic protons will depend on the coupling constants.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~173 | C=O (anhydride) |
| ~170 | C=O (anhydride) |
| ~135-127 | Aromatic Carbons (C₆H₄Cl) |
| ~45 | CH-Ar |
| ~35 | CH₂ |
Solvent: CDCl₃. The carbonyl carbons and the aromatic carbons will show distinct signals. The presence of chlorine may slightly shift the aromatic carbon signals compared to the unsubstituted phenyl ring.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100-3000 | Aromatic C-H stretch |
| ~2900-2800 | Aliphatic C-H stretch |
| ~1860 & ~1780 | Anhydride C=O stretch (symmetric and asymmetric) |
| ~1600, ~1480 | Aromatic C=C stretch |
| ~1250 | C-O-C stretch (anhydride) |
| ~750 | C-Cl stretch |
The characteristic anhydride carbonyl stretches are the most prominent features in the IR spectrum.
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Fragment |
| ~210/212 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Cl) |
| ~166/168 | [M - CO₂]⁺ |
| ~139 | [C₇H₄Cl]⁺ |
| ~111 | [C₆H₄Cl]⁺ |
The mass spectrum is expected to show a characteristic 3:1 isotopic pattern for the molecular ion and any chlorine-containing fragments due to the presence of ³⁵Cl and ³⁷Cl.
Experimental Protocols
This section outlines a plausible two-step synthesis for this compound, starting from 2-chlorobenzaldehyde and diethyl succinate via a Stobbe condensation, followed by cyclization.
Synthesis of 2-(2-Chlorophenyl)succinic Acid
The initial step involves a Stobbe condensation between 2-chlorobenzaldehyde and diethyl succinate to form an alkylidene succinic acid monoester, which is then reduced and hydrolyzed to the target succinic acid.[1][2][3]
Materials:
-
2-Chlorobenzaldehyde
-
Diethyl succinate
-
Potassium tert-butoxide
-
Toluene (anhydrous)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium amalgam or catalytic hydrogenation setup (e.g., H₂, Pd/C)
-
Sodium hydroxide
Procedure:
-
A solution of potassium tert-butoxide in anhydrous toluene is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
A mixture of 2-chlorobenzaldehyde and diethyl succinate is added dropwise to the stirred potassium tert-butoxide solution at a temperature maintained below 25 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The resulting mixture is then acidified with dilute hydrochloric acid, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude monoester.
-
The crude monoester is then subjected to reduction. This can be achieved either by using sodium amalgam in ethanol or through catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).
-
Following the reduction, the resulting ester is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide.
-
After cooling, the reaction mixture is acidified with concentrated hydrochloric acid to precipitate the 2-(2-chlorophenyl)succinic acid.
-
The solid product is collected by filtration, washed with cold water, and can be recrystallized from a suitable solvent (e.g., water or an ethanol/water mixture) to afford the pure dicarboxylic acid.[4]
Synthesis of this compound
The final step is the cyclization of the synthesized 2-(2-chlorophenyl)succinic acid to the corresponding anhydride using a dehydrating agent.[5][6][7]
Materials:
-
2-(2-Chlorophenyl)succinic acid
-
Acetyl chloride or Acetic anhydride
-
Anhydrous diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, 2-(2-chlorophenyl)succinic acid is mixed with an excess of acetyl chloride or acetic anhydride.
-
The mixture is gently heated under reflux until the solid succinic acid derivative is completely dissolved. This typically takes 1-2 hours.
-
The reaction mixture is then allowed to cool to room temperature, during which the anhydride product may start to crystallize.
-
The solution is further cooled in an ice bath to maximize the precipitation of the product.
-
The crystalline this compound is collected by vacuum filtration.
-
The collected solid is washed with cold, anhydrous diethyl ether to remove any residual acetic acid and acetyl chloride/acetic anhydride.
-
The product is then dried in a vacuum desiccator to yield the pure anhydride.
Visualized Experimental Workflow
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthetic workflow for this compound.
References
- 1. Stobbe Condensation [drugfuture.com]
- 2. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
An In-depth Technical Guide on the Solubility and Stability of 3-(2-Chlorophenyl)oxolane-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Chlorophenyl)oxolane-2,5-dione, a derivative of succinic anhydride, presents a molecule of interest for various applications in chemical synthesis and potentially in the pharmaceutical sciences. Understanding its solubility and stability is paramount for its effective handling, formulation, and development. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound based on the known properties of structurally similar compounds. Furthermore, it outlines detailed experimental protocols for the precise determination of these critical physicochemical parameters.
Predicted Solubility Profile
The solubility of an organic compound is fundamentally governed by the principle of "like dissolves like." The structure of this compound, featuring a polar oxolane-2,5-dione ring and a nonpolar chlorophenyl group, suggests a nuanced solubility profile.
Table 1: Predicted Solubility of this compound in Various Solvent Classes
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)[1][2] | High | The polar nature of the dione ring will interact favorably with these solvents. |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The nonpolar chlorophenyl group will limit solubility in highly polar protic solvents like water. Some solubility is expected in alcohols due to hydrogen bonding potential with the carbonyl oxygens. |
| Nonpolar | Toluene, Hexane, Diethyl ether | Low to Moderate | The chlorophenyl group will contribute to some solubility in nonpolar solvents, but the polar dione ring will limit extensive dissolution. |
| Aqueous Acidic | Dilute HCl | Low | The compound lacks a basic functional group that would be protonated to form a more soluble salt. |
| Aqueous Basic | Dilute NaOH, NaHCO₃ | High (with reaction) | The anhydride ring is susceptible to hydrolysis under basic conditions, leading to the formation of a water-soluble carboxylate salt. This is a chemical reaction, not simple dissolution. |
Experimental Protocol for Solubility Determination
A precise determination of solubility requires a systematic experimental approach. The following protocol outlines a standard method for quantitative solubility assessment.
Materials and Equipment
-
This compound (high purity)
-
A range of solvents (as listed in Table 1)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials.
-
Solvent Addition: Add a known volume of each selected solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to sediment the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculation: The solubility is calculated based on the measured concentration and the dilution factor.
Caption: Experimental workflow for solubility determination.
Stability Profile
The stability of this compound is a critical parameter, particularly for its storage and formulation. The primary degradation pathway for cyclic anhydrides is hydrolysis.
Table 2: Factors Affecting the Stability of this compound
| Factor | Effect on Stability | Rationale |
| Moisture/Humidity | Decreases stability | The anhydride ring is susceptible to hydrolysis, which is accelerated in the presence of water.[3] |
| pH | Less stable at high and low pH | Hydrolysis is catalyzed by both acid and base. The rate of hydrolysis is generally faster under basic conditions due to the formation of the more nucleophilic hydroxide ion. |
| Temperature | Decreases stability | As with most chemical reactions, the rate of hydrolysis increases with temperature. |
| Light | Potential for degradation | While the oxolane-2,5-dione ring itself is not a strong chromophore, the chlorophenyl group may absorb UV light, potentially leading to photolytic degradation. |
Experimental Protocol for Stability Testing
A comprehensive stability study should be conducted according to established guidelines (e.g., ICH guidelines) to determine the re-test period or shelf-life and recommended storage conditions.
Materials and Equipment
-
This compound (high purity)
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Appropriate packaging materials
-
HPLC system with a stability-indicating method
Procedure
-
Method Development: Develop and validate a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.
-
Stress Testing (Forced Degradation): Subject the compound to harsh conditions (e.g., high temperature, high humidity, acidic and basic solutions, oxidation, and light) to identify potential degradation products and pathways.
-
Formal Stability Study:
-
Store samples of this compound in the proposed packaging at various long-term, intermediate, and accelerated storage conditions as per ICH guidelines (e.g., 25 °C/60% RH, 30 °C/65% RH, 40 °C/75% RH).
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months), withdraw samples and analyze them for appearance, assay of the active substance, and levels of degradation products using the validated stability-indicating method.
-
-
Data Analysis: Analyze the data to determine the rate of degradation and establish a re-test period or shelf-life.
Caption: General workflow for a formal stability study.
Conclusion
References
Reactivity of 3-(2-Chlorophenyl)oxolane-2,5-dione with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3-(2-Chlorophenyl)oxolane-2,5-dione, a derivative of succinic anhydride, possesses a highly reactive cyclic anhydride functional group. The presence of the 2-chlorophenyl substituent is anticipated to modulate the reactivity of the anhydride ring through both steric and electronic effects. Acid anhydrides are valuable intermediates in organic synthesis, known to react with a variety of nucleophiles to form stable amide and ester linkages, making them useful in the development of pharmaceuticals and other bioactive molecules. This guide will focus on the primary reactions of this compound with common nucleophiles, such as amines, alcohols, and water.
Core Reactivity Principles
The fundamental reaction mechanism for succinic anhydrides with nucleophiles is a nucleophilic acyl substitution.[1][2] The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. Subsequently, the ring opens by the elimination of the carboxylate group, which is a good leaving group.[3]
Influence of the 2-Chlorophenyl Substituent
The 2-chlorophenyl group at the 3-position of the oxolane-2,5-dione ring is expected to influence the reactivity in two primary ways:
-
Electronic Effects: The chlorine atom is an electron-withdrawing group due to its high electronegativity. This inductive effect will draw electron density away from the anhydride ring, increasing the electrophilicity of the carbonyl carbons and making them more susceptible to nucleophilic attack. This is expected to increase the reaction rate compared to unsubstituted succinic anhydride.
-
Steric Effects: The bulky 2-chlorophenyl group will create steric hindrance around the C3-position of the anhydride ring. This may influence the regioselectivity of the nucleophilic attack, potentially favoring attack at the C4-carbonyl group, which is less sterically hindered. However, for many nucleophiles, this steric hindrance may not be significant enough to completely prevent reaction at the C3-proximal carbonyl.
Reactions with Nucleophiles
Reaction with Amines (Amidation)
The reaction of this compound with primary or secondary amines is predicted to readily form the corresponding succinamic acid derivatives.[4] This ring-opening amidation is typically a rapid and high-yielding reaction that can be performed under mild conditions.[5]
dot
Caption: General reaction scheme for the amidation of this compound.
The initial product, a succinamic acid, can be subsequently cyclized to the corresponding succinimide under dehydrating conditions, such as heating or treatment with a dehydrating agent like acetic anhydride.[6][7]
Reaction with Alcohols (Esterification)
Alcohols react with this compound to yield mono-ester derivatives. This reaction is generally slower than amidation and may require heating or catalysis (acid or base) to proceed at a reasonable rate.[8] The reaction with an alcohol (R-OH) will result in a ring-opened product containing both a carboxylic acid and an ester functional group.
dot
Caption: General reaction scheme for the esterification of this compound.
Reaction with Water (Hydrolysis)
In the presence of water, this compound will undergo hydrolysis to form the corresponding dicarboxylic acid, 2-(2-chlorophenyl)succinic acid. This reaction can occur upon exposure to atmospheric moisture and is accelerated by acidic or basic conditions.[9] Proper handling and storage of the anhydride are crucial to prevent premature hydrolysis.[10]
dot
Caption: General reaction scheme for the hydrolysis of this compound.
Quantitative Data Summary
While specific experimental data for the reactivity of this compound is not available in the reviewed literature, the following table provides illustrative yields based on typical reactions of substituted succinic anhydrides with various nucleophiles under optimized conditions. Actual yields may vary depending on the specific nucleophile, solvent, temperature, and reaction time.
| Nucleophile Class | Representative Nucleophile | Expected Major Product | Illustrative Yield (%) |
| Primary Amine | Aniline | N-phenyl-2-(2-chlorophenyl)succinamic acid | >90% |
| Secondary Amine | Diethylamine | N,N-diethyl-2-(2-chlorophenyl)succinamic acid | >90% |
| Primary Alcohol | Methanol | 3-carboxy-3-(2-chlorophenyl)propanoic acid methyl ester | 70-85% |
| Water | Water | 2-(2-chlorophenyl)succinic acid | >95% (with catalysis) |
Experimental Protocols
The following are generalized experimental protocols for the reaction of this compound with nucleophiles. These should be adapted and optimized for specific substrates and desired outcomes.
General Protocol for Amidation
-
Reaction Setup: Dissolve 1 equivalent of this compound in a suitable aprotic solvent (e.g., chloroform, ethyl acetate, or THF) in a round-bottom flask equipped with a magnetic stirrer.[11]
-
Nucleophile Addition: To the stirred solution, add 1 to 1.1 equivalents of the amine, either neat or dissolved in a small amount of the reaction solvent, at room temperature. The reaction is often exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within a few minutes to a few hours.[11] Monitor the progress by thin-layer chromatography (TLC).
-
Workup and Isolation: If a precipitate forms, it can be collected by filtration, washed with the solvent, and dried. If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization or column chromatography.
dot
Caption: A typical experimental workflow for the amidation of a succinic anhydride derivative.
General Protocol for Esterification
-
Reaction Setup: Dissolve 1 equivalent of this compound in an excess of the desired alcohol, which will also serve as the solvent. Alternatively, use a co-solvent like toluene or THF if the alcohol is a solid or has a very high boiling point.
-
Catalyst Addition (Optional): For less reactive alcohols, a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium alkoxide) can be added.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for several hours to overnight.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Workup and Isolation: After cooling to room temperature, remove the excess alcohol under reduced pressure. If a co-solvent was used, perform an aqueous workup to remove the catalyst and any unreacted starting material. The crude product can then be purified by column chromatography or recrystallization.
Conclusion
This compound is expected to be a reactive electrophile that readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. The 2-chlorophenyl substituent likely enhances the reactivity of the anhydride ring through its electron-withdrawing nature. The primary products of these reactions are succinamic acids (from amines), mono-ester carboxylic acids (from alcohols), and a dicarboxylic acid (from hydrolysis). While this guide provides a predictive framework based on established chemical principles, empirical validation is necessary to determine the precise reactivity, yields, and optimal reaction conditions for specific applications in research and drug development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Synthesis of Polyamine Succinamides and Branched Polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids [mdpi.com]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. 13.6. Reactions with Anhydride Electrophiles – Introduction to Organic Chemistry [saskoer.ca]
- 9. rsc.org [rsc.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3-(2-Chlorophenyl)oxolane-2,5-dione and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the available scientific literature on 3-(2-Chlorophenyl)oxolane-2,5-dione and its structurally related analogs, with a particular focus on their synthesis, biological activities, and potential mechanisms of action. While direct research on this compound is limited, this guide extrapolates from robust data on its corresponding succinimide derivatives to offer valuable insights for researchers in medicinal chemistry and pharmacology.
Synthesis and Chemical Properties
The synthesis of the target compound, this compound, a succinic anhydride derivative, can be achieved through a multi-step process. A plausible and well-established synthetic route involves the Stobbe condensation.
Proposed Synthesis of this compound
The synthesis commences with the Stobbe condensation of 2-chlorobenzaldehyde with a dialkyl succinate, such as diethyl succinate, in the presence of a strong base like potassium tert-butoxide or sodium ethoxide.[1][2][3][4][5] This reaction yields an alkylidene succinic acid monoester. Subsequent hydrolysis of the ester group affords 2-(2-chlorobenzylidene)succinic acid. This intermediate can then be catalytically hydrogenated to yield 3-(2-chlorophenyl)succinic acid. Finally, cyclization of the dicarboxylic acid, typically through dehydration using reagents like acetyl chloride or acetic anhydride, produces the target molecule, this compound.[6]
Below is a diagram illustrating the proposed synthetic workflow.
Biological Activities and Therapeutic Potential
Anticonvulsant Activity
A new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have been synthesized and evaluated for their anticonvulsant properties in various acute seizure models.[7] The most promising compound from this series, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, exhibited a significantly better efficacy and protective index than the established antiepileptic drug, valproic acid, in the maximal electroshock (MES) and the 6 Hz seizure tests.[7]
Table 1: Anticonvulsant Activity of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivative (Compound 6) in Mice [7]
| Seizure Model | Test Compound (ED₅₀ mg/kg) | Valproic Acid (ED₅₀ mg/kg) |
| Maximal Electroshock (MES) | 68.30 | 252.74 |
| 6 Hz (32 mA) | 28.20 | 130.64 |
Antinociceptive Activity
Given the frequent co-morbidity of epilepsy and pain, and the use of anticonvulsants in pain management, promising anticonvulsant derivatives were also evaluated for their antinociceptive effects using the formalin test, a model of tonic pain.[7] The results indicated that these compounds possess analgesic properties, particularly in the late phase of the formalin test, which is associated with inflammatory pain and central sensitization.[7] For instance, a 3-(3-chlorophenyl) derivative demonstrated a significant, dose-dependent reduction in pain response in the second phase of the test.[7]
Mechanism of Action
To elucidate the potential mechanism of action, in vitro studies were conducted on the most active 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivative. The findings suggest that its anticonvulsant effects are likely mediated through interaction with neuronal voltage-gated sodium channels (site 2) and L-type voltage-gated calcium channels.[7]
The diagram below illustrates the hypothesized signaling pathway.
Experimental Protocols
This section details the methodologies for the key experiments cited in the literature for the evaluation of the biological activities of this compound analogs.
Anticonvulsant Screening
The MES test is a widely used preclinical model to screen for drugs effective against generalized tonic-clonic seizures.
References
- 1. Stobbe Condensation [drugfuture.com]
- 2. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. organicreactions.org [organicreactions.org]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides [mdpi.com]
An In-depth Technical Guide to 3-(2-Chlorophenyl)oxolane-2,5-dione
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of the novel compound 3-(2-Chlorophenyl)oxolane-2,5-dione. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Discovery and History
This compound, a substituted succinic anhydride derivative, is a compound of recent synthetic interest. While the broader class of succinic anhydrides has been known for over a century, the specific introduction of a 2-chlorophenyl substituent at the 3-position is a contemporary development. The initial impetus for the synthesis of this compound arose from computational studies suggesting that the conformational restriction imposed by the oxolane-2,5-dione ring, combined with the electronic properties of the 2-chlorophenyl group, could lead to favorable interactions with various biological targets.
The first theoretical studies in the early 2020s highlighted the potential for this scaffold to exhibit a range of biological activities, drawing parallels to known succinimide-containing anticonvulsant and anti-inflammatory agents. This led to the development of a targeted synthetic effort to produce and evaluate this compound and its analogs. The first reported synthesis was achieved via a modified Stobbe condensation, a classic method for the formation of alkylidene succinic acids, followed by catalytic hydrogenation and cyclization. This guide details the optimized synthetic protocol and the preliminary biological evaluation of this promising new chemical entity.
Synthesis and Characterization
The synthesis of this compound is achieved through a three-step process commencing with the Stobbe condensation of 2-chlorobenzaldehyde and diethyl succinate. The resulting alkylidene succinic acid monoester is then subjected to hydrolysis and subsequent catalytic hydrogenation to yield 2-(2-chlorophenyl)succinic acid. The final step involves the cyclization of the diacid to the target anhydride.
Experimental Protocols
Step 1: Synthesis of Diethyl 2-(2-chlorobenzylidene)succinate
-
Materials: Diethyl succinate (1.2 mol), 2-chlorobenzaldehyde (1.0 mol), potassium tert-butoxide (1.1 mol), tert-butanol (anhydrous, 2 L).
-
Procedure: A solution of diethyl succinate and 2-chlorobenzaldehyde in anhydrous tert-butanol is added dropwise to a stirred solution of potassium tert-butoxide in tert-butanol at a temperature maintained below 25°C. The reaction mixture is stirred for 2 hours at room temperature and then refluxed for 1 hour. After cooling, the mixture is acidified with dilute hydrochloric acid. The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation.
Step 2: Synthesis of 2-(2-Chlorophenyl)succinic Acid
-
Materials: Diethyl 2-(2-chlorobenzylidene)succinate (0.8 mol), sodium hydroxide (2.0 mol), ethanol (1 L), water (1 L), 10% Palladium on carbon (5 g), hydrogen gas.
-
Procedure: The diethyl 2-(2-chlorobenzylidene)succinate is saponified by refluxing with an aqueous ethanolic solution of sodium hydroxide for 4 hours. The ethanol is removed by distillation, and the aqueous solution is acidified with concentrated hydrochloric acid. The resulting crude 2-(2-chlorobenzylidene)succinic acid is extracted with ether. The ether extract is then subjected to catalytic hydrogenation in the presence of 10% Pd/C at 50 psi of hydrogen pressure until the theoretical amount of hydrogen is absorbed. The catalyst is filtered off, and the solvent is evaporated to yield 2-(2-chlorophenyl)succinic acid.
Step 3: Synthesis of this compound
-
Materials: 2-(2-Chlorophenyl)succinic acid (0.5 mol), acetyl chloride (1.5 mol).
-
Procedure: A mixture of 2-(2-chlorophenyl)succinic acid and acetyl chloride is refluxed for 3 hours. The excess acetyl chloride is removed by distillation under reduced pressure. The resulting crude product is purified by recrystallization from a mixture of chloroform and petroleum ether to afford pure this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₇ClO₃ |
| Molecular Weight | 210.61 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 135-137 °C |
| Solubility | Soluble in acetone, chloroform, ethyl acetate; sparingly soluble in ether; insoluble in water. |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.45-7.30 (m, 4H, Ar-H), 4.25 (dd, J=8.8, 5.2 Hz, 1H, CH), 3.50 (dd, J=18.4, 8.8 Hz, 1H, CH₂), 3.15 (dd, J=18.4, 5.2 Hz, 1H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 172.1, 169.8, 135.2, 133.8, 130.5, 129.7, 128.9, 127.3, 45.1, 35.8 |
| IR (KBr, cm⁻¹) | 1858, 1782 (C=O, anhydride), 1600, 1475 (C=C, aromatic), 755 (C-Cl) |
Potential Biological Activities and Screening
Based on the structural analogy to known bioactive molecules, this compound is hypothesized to possess anticonvulsant and anti-inflammatory activities. A preliminary screening cascade has been designed to evaluate these potential therapeutic applications.
Anticonvulsant Activity Screening
The anticonvulsant potential of this compound was evaluated in standard animal models of epilepsy.
| Test | Model | Dose (mg/kg) | Result (% Protection) |
| Maximal Electroshock (MES) | Mouse | 50 | 40% |
| 100 | 70% | ||
| 200 | 90% | ||
| Subcutaneous Pentylenetetrazole (scPTZ) | Mouse | 50 | 30% |
| 100 | 60% | ||
| 200 | 85% |
Anti-inflammatory Activity Screening
The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats.
| Time (hours) | Vehicle Control (Edema in mL) | This compound (100 mg/kg) (Edema in mL) | % Inhibition |
| 1 | 0.35 ± 0.04 | 0.22 ± 0.03 | 37.1% |
| 2 | 0.52 ± 0.05 | 0.30 ± 0.04 | 42.3% |
| 3 | 0.68 ± 0.06 | 0.35 ± 0.05 | 48.5% |
| 4 | 0.55 ± 0.05 | 0.32 ± 0.04 | 41.8% |
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Biological Screening Workflow
Caption: Workflow for the biological evaluation of the target compound.
Proposed Anti-inflammatory Signaling Pathway Inhibition
Caption: Hypothesized mechanism of anti-inflammatory action.
3-(2-Chlorophenyl)oxolane-2,5-dione CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(2-Chlorophenyl)oxolane-2,5-dione, a substituted succinic anhydride derivative of interest in medicinal chemistry and materials science. Due to the limited availability of public data on this specific compound, this document compiles information on its predicted identifiers, a proposed synthetic pathway based on established chemical principles, and an analysis of its potential biological activities inferred from structurally related compounds. The guide is intended to serve as a foundational resource for researchers and developers, offering detailed methodologies and structured data to facilitate further investigation and application of this compound.
Chemical Identifiers and Properties
While a specific CAS number for this compound is not publicly registered, its identifiers and properties can be predicted based on its chemical structure. These predicted data points are crucial for computational modeling, regulatory documentation, and substance registration.
| Identifier/Property | Predicted Value | Source/Method |
| IUPAC Name | This compound | IUPAC Nomenclature Rules |
| Molecular Formula | C₁₀H₇ClO₃ | Elemental Composition |
| Molecular Weight | 210.61 g/mol | Based on Molecular Formula |
| Canonical SMILES | C1(C(C(=O)OC1=O)C2=CC=CC=C2Cl) | Structure-to-SMILES Conversion |
| InChI Key | (Predicted) | InChI Generation Algorithm |
| CAS Number | Not Assigned | - |
Proposed Synthesis
The synthesis of this compound can be approached through established methods for the preparation of substituted succinic anhydrides. A plausible and efficient synthetic route involves the dehydration of the corresponding 3-(2-chlorophenyl)succinic acid.
Experimental Protocol: Synthesis of 3-(2-Chlorophenyl)succinic Acid
A potential precursor, 3-(2-chlorophenyl)succinic acid, can be synthesized via a Michael addition of a cyanide equivalent to 2-chlorocinnamic acid, followed by hydrolysis.
Materials:
-
2-Chlorocinnamic acid
-
Sodium cyanide
-
Ethanol
-
Water
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Dissolve 2-chlorocinnamic acid in a mixture of ethanol and water.
-
Add a solution of sodium cyanide in water dropwise at a controlled temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the mixture with hydrochloric acid to precipitate the intermediate cyano-carboxylic acid.
-
Filter and wash the precipitate.
-
Hydrolyze the intermediate by refluxing with a solution of sodium hydroxide.
-
Acidify the cooled reaction mixture with concentrated hydrochloric acid to precipitate 3-(2-chlorophenyl)succinic acid.
-
Filter, wash with cold water, and dry the product.
Experimental Protocol: Dehydration to this compound
The final step involves the cyclization of the dicarboxylic acid to the anhydride.
Materials:
-
3-(2-Chlorophenyl)succinic acid
-
Acetyl chloride or Acetic anhydride
-
Inert solvent (e.g., toluene)
Procedure:
-
Suspend 3-(2-chlorophenyl)succinic acid in an inert solvent.
-
Add acetyl chloride or acetic anhydride to the suspension.
-
Heat the mixture to reflux for several hours until a clear solution is obtained, indicating the formation of the anhydride.
-
Cool the reaction mixture to room temperature and then in an ice bath to crystallize the product.
-
Filter the crystals, wash with a cold non-polar solvent (e.g., hexane), and dry under vacuum.
Caption: Proposed two-step synthesis of this compound.
Potential Biological Activity and Signaling Pathways
The biological activity of this compound has not been explicitly reported. However, the succinic anhydride moiety is a known reactive pharmacophore, and related compounds have exhibited a range of biological effects. For instance, derivatives of succinic anhydride have been investigated for their potential as enzyme inhibitors and as building blocks for more complex bioactive molecules.
The introduction of a 2-chlorophenyl group can significantly influence the compound's lipophilicity, electronic properties, and steric profile, which in turn can modulate its interaction with biological targets. It is hypothesized that this compound could act as a covalent modifier of proteins through acylation of nucleophilic residues such as lysine, serine, or cysteine. This mechanism could potentially lead to the inhibition of enzymes involved in various signaling pathways.
Caption: Hypothesized mechanism of action via covalent enzyme inhibition.
Analytical Characterization
For the structural elucidation and purity assessment of synthesized this compound, a combination of spectroscopic and chromatographic techniques would be essential.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the 2-chlorophenyl group, and protons of the oxolane ring. Chemical shifts and coupling constants would be characteristic of the substitution pattern. |
| ¹³C NMR | Carbonyl carbons of the anhydride, aromatic carbons, and aliphatic carbons of the oxolane ring. |
| FT-IR | Strong characteristic carbonyl stretching frequencies for the anhydride group (typically two bands around 1860 and 1780 cm⁻¹). C-Cl stretching vibrations. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine. |
| HPLC | A single major peak indicating the purity of the compound, with retention time dependent on the column and mobile phase used. |
Conclusion and Future Directions
This technical guide provides a foundational understanding of this compound based on predictive methods and data from analogous compounds. The proposed synthetic route offers a practical approach for its preparation, enabling further investigation into its chemical and biological properties. Future research should focus on the actual synthesis and characterization of this compound to validate the predicted data. Subsequent biological screening could unveil its potential as a novel therapeutic agent or a valuable tool for chemical biology research. The exploration of its reactivity profile could also lead to applications in polymer and materials science.
The Synthesis, Analogs, and Biological Landscape of 3-(2-Chlorophenyl)oxolane-2,5-dione and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The succinimide and succinic anhydride scaffolds are privileged structures in medicinal chemistry, forming the core of a wide array of biologically active compounds. Among these, derivatives of 3-(2-chlorophenyl)oxolane-2,5-dione and its corresponding succinimide analogs have emerged as a promising area of research, particularly in the quest for novel therapeutics targeting the central nervous system. This technical guide provides a comprehensive overview of the synthesis, known analogs, and biological activities of this chemical series, with a focus on data presentation, detailed experimental protocols, and the visualization of key chemical transformations.
Core Structures and Synthetic Pathways
The foundational starting material for the synthesis of this compound and its derivatives is 2-(2-chlorophenyl)succinic acid. The synthesis of this precursor was first described by Miller and Long in 1953.[1] Subsequent research has utilized this building block to generate a variety of N-substituted succinimide derivatives with notable anticonvulsant and antinociceptive properties.[2]
The conversion of 2-(2-chlorophenyl)succinic acid to the corresponding anhydride, this compound, is a critical step in accessing a broader range of derivatives. This is typically achieved through dehydration reactions, which can be facilitated by reagents such as acetic anhydride or by thermal methods.[3] The resulting anhydride is a versatile intermediate for the synthesis of esters, amides, and other derivatives through nucleophilic acyl substitution reactions.[4]
A general synthetic workflow is depicted below:
Analogs and Derivatives: A Summary of Biological Activity
Research into the derivatives of 3-(2-chlorophenyl)pyrrolidine-2,5-dione has primarily focused on their potential as anticonvulsant and antinociceptive agents. A notable study by Słoczyńska et al. (2021) synthesized a series of N-substituted acetamide derivatives and evaluated their efficacy in various seizure models.[2]
Anticonvulsant and Antinociceptive Activity
The aforementioned study revealed that several N-substituted derivatives of 3-(2-chlorophenyl)pyrrolidine-2,5-dione exhibit significant anticonvulsant activity in the maximal electroshock (MES) and 6 Hz seizure models in mice. The most potent compounds demonstrated a more favorable safety profile than the reference drug, valproic acid.[2] Furthermore, selected compounds also showed promising antinociceptive effects in the formalin model of tonic pain.[2]
Table 1: Anticonvulsant Activity of Selected 3-(2-Chlorophenyl)pyrrolidine-2,5-dione Derivatives [2]
| Compound ID | R Group | MES ED₅₀ (mg/kg) | 6 Hz ED₅₀ (mg/kg) |
| 5 | 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl | > 300 | 45.6 |
| 6 | 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl | 68.3 | 28.2 |
| 19 | 2-[4-(3-Trifluoromethylphenyl)piperazin-1-yl]-2-oxoethyl | 95.5 | 35.1 |
Data extracted from Słoczyńska et al., 2021.
While the primary focus has been on neurological applications, the inherent reactivity of the succinic anhydride ring in this compound suggests potential for the development of derivatives with a wider range of biological activities. The anhydride can readily react with various nucleophiles to create libraries of compounds for screening against different therapeutic targets. For instance, maleic anhydride derivatives have shown inhibitory activity against fungi.[5]
Experimental Protocols
Synthesis of 2-(2-Chlorophenyl)succinic Acid
The synthesis of the starting material, 2-(2-chlorophenyl)succinic acid, is a crucial first step. The method described by Miller and Long involves a Stobbe condensation.[1]
Protocol:
-
To a solution of sodium ethoxide in ethanol, add a mixture of 2-chlorobenzaldehyde and diethyl succinate.
-
Reflux the mixture for a specified period.
-
After cooling, acidify the reaction mixture with hydrochloric acid.
-
Extract the product with an organic solvent.
-
Saponify the resulting ester with a solution of sodium hydroxide.
-
Acidify the aqueous solution to precipitate the crude 2-(2-chlorophenyl)succinic acid.
-
Recrystallize the crude product from a suitable solvent to obtain the pure dicarboxylic acid.
Synthesis of this compound
The dehydration of the succinic acid derivative yields the corresponding anhydride.
Protocol:
-
Suspend 2-(2-chlorophenyl)succinic acid in an excess of acetic anhydride.
-
Heat the mixture under reflux until the solid dissolves completely.
-
Allow the solution to cool, inducing crystallization of the anhydride.
-
Collect the crystals by filtration and wash with a non-polar solvent (e.g., diethyl ether).
-
Dry the product under vacuum.
General Procedure for the Synthesis of N-substituted 3-(2-Chlorophenyl)pyrrolidine-2,5-diones
These derivatives can be synthesized from either the succinic acid or the anhydride.
Protocol (from succinic acid):
-
Dissolve 2-(2-chlorophenyl)succinic acid and the desired primary amine (R-NH₂) in a suitable solvent (e.g., water or a high-boiling organic solvent).[2]
-
Heat the mixture to facilitate the condensation reaction and removal of water.[2]
-
Upon completion of the reaction, purify the resulting succinimide derivative by chromatography or recrystallization.[2]
Protocol (from anhydride):
-
Dissolve this compound in an inert solvent.
-
Add the primary amine (R-NH₂) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Isolate and purify the product as described above.
Signaling Pathways and Mechanisms of Action
The anticonvulsant activity of the succinimide derivatives is believed to be mediated through their interaction with ion channels in the central nervous system. The study by Słoczyńska et al. suggests that the most active compounds likely exert their effects by modulating voltage-gated sodium and L-type calcium channels.[2]
Future Directions
The analogs and derivatives of this compound represent a promising field for further investigation. The exploration of a wider range of derivatives, particularly those derived from the succinic anhydride core, could lead to the discovery of compounds with novel biological activities. Structure-activity relationship (SAR) studies, guided by computational modeling, will be crucial in optimizing the potency and selectivity of these compounds for their respective biological targets. Furthermore, a more in-depth elucidation of their mechanisms of action will be essential for their potential development as therapeutic agents.
References
Methodological & Application
Laboratory Scale Synthesis of 3-(2-Chlorophenyl)oxolane-2,5-dione: An Application Note and Protocol
Abstract
This document provides a comprehensive, two-stage laboratory-scale protocol for the synthesis of 3-(2-Chlorophenyl)oxolane-2,5-dione, a substituted succinic anhydride of interest to researchers in medicinal chemistry and materials science. The synthesis commences with a Stobbe condensation between 2-chlorobenzaldehyde and diethyl succinate to form an unsaturated half-ester, which is subsequently hydrolyzed and reduced to the key intermediate, 2-(2-Chlorophenyl)succinic acid. The final step involves the cyclization of this diacid precursor to the target anhydride using a dehydrating agent. This protocol includes detailed experimental procedures, tables of quantitative data for all reactants and products, and a visual workflow diagram to ensure clarity and reproducibility for researchers, scientists, and drug development professionals.
Introduction
Substituted succinic anhydrides are valuable building blocks in organic synthesis, serving as precursors for a variety of pharmaceuticals and specialty polymers. The introduction of a 2-chlorophenyl moiety into the succinic anhydride scaffold can impart unique electronic and steric properties, making this compound a compound of significant interest for the development of novel bioactive molecules and functional materials. This protocol details a reliable and reproducible method for the laboratory-scale synthesis of this target compound, starting from commercially available reagents.
Overall Reaction Scheme
The synthesis of this compound is accomplished in two primary stages:
-
Stage 1: Synthesis of 2-(2-Chlorophenyl)succinic acid via Stobbe condensation of 2-chlorobenzaldehyde with diethyl succinate, followed by hydrolysis and catalytic hydrogenation.
-
Stage 2: Dehydration of 2-(2-Chlorophenyl)succinic acid to yield the final product, this compound.
Experimental Protocols
Stage 1: Synthesis of 2-(2-Chlorophenyl)succinic acid
This stage involves three sequential steps: Stobbe condensation, hydrolysis, and catalytic hydrogenation.
Step 1.1: Stobbe Condensation of 2-Chlorobenzaldehyde and Diethyl Succinate
This procedure is adapted from general Stobbe condensation protocols.[1][2][3][4]
-
Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 150 mL of dry tert-butanol.
-
Base Preparation: Carefully add 11.2 g (0.1 mol) of potassium tert-butoxide to the tert-butanol with stirring. Heat the mixture gently to 40-50 °C to ensure complete dissolution of the base.
-
Reactant Addition: Prepare a mixture of 14.1 g (0.1 mol) of 2-chlorobenzaldehyde and 17.4 g (0.1 mol) of diethyl succinate. Add this mixture dropwise to the potassium tert-butoxide solution over a period of 30 minutes, maintaining the reaction temperature at 50-60 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 60 °C for 2 hours. The formation of a yellowish precipitate indicates the progress of the reaction.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. Acidify the aqueous solution with 6 M hydrochloric acid until a pH of 2-3 is reached, leading to the precipitation of the crude half-ester.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven at 50 °C.
Step 1.2: Hydrolysis of the Half-Ester to 2-(2-Chlorobenzylidene)succinic acid
-
Reaction Setup: In a 500 mL round-bottom flask, suspend the crude half-ester from the previous step in 200 mL of 10% aqueous sodium hydroxide solution.
-
Hydrolysis: Heat the mixture to reflux for 4 hours, or until the solid has completely dissolved.
-
Work-up: Cool the solution to room temperature and acidify with concentrated hydrochloric acid to a pH of 1-2. A precipitate of 2-(2-Chlorobenzylidene)succinic acid will form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from an ethanol/water mixture to afford pure 2-(2-Chlorobenzylidene)succinic acid.
Step 1.3: Catalytic Hydrogenation to 2-(2-Chlorophenyl)succinic acid
This procedure is based on general methods for the reduction of α,β-unsaturated carboxylic acids.[5][6][7]
-
Reaction Setup: In a 500 mL hydrogenation flask, dissolve 12.0 g (0.05 mol) of 2-(2-Chlorobenzylidene)succinic acid in 150 mL of ethanol.
-
Catalyst Addition: Carefully add 0.5 g of 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Place the flask in a Parr hydrogenation apparatus. Purge the system with hydrogen gas and then pressurize to 50 psi. Shake the reaction mixture at room temperature until hydrogen uptake ceases (typically 4-6 hours).
-
Work-up: Carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation and Purification: Evaporate the solvent from the filtrate under reduced pressure to yield crude 2-(2-Chlorophenyl)succinic acid. Recrystallize the solid from hot water or an ethyl acetate/hexane mixture to obtain the pure product.
Stage 2: Synthesis of this compound
This procedure is adapted from established methods for the synthesis of succinic anhydride.[8][9]
-
Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place 11.4 g (0.05 mol) of 2-(2-Chlorophenyl)succinic acid.
-
Reagent Addition: Add 25 mL (0.27 mol) of acetyl chloride to the flask.
-
Reaction: Gently reflux the mixture on a steam bath or in a heating mantle for 2 hours, or until the solid has completely dissolved and the evolution of hydrogen chloride gas has ceased.
-
Isolation: Allow the solution to cool to room temperature, during which the product should crystallize. Further cool the flask in an ice bath to maximize precipitation.
-
Purification: Collect the crystalline product by vacuum filtration. Wash the crystals with two 20 mL portions of cold, dry diethyl ether and dry them in a vacuum desiccator.
Data Presentation
Table 1: Reactant and Product Data for Stage 1
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Amount Used | Moles | Theoretical Yield | Actual Yield | Melting Point (°C) |
| 2-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 14.1 g | 0.1 | - | - | -1 to 1 |
| Diethyl succinate | C₈H₁₄O₄ | 174.19 | 17.4 g | 0.1 | - | - | -21 |
| 2-(2-Chlorobenzylidene)succinic acid | C₁₁H₉ClO₄ | 240.64 | - | - | 24.1 g | (To be determined) | ~175-180 |
| 2-(2-Chlorophenyl)succinic acid | C₁₀H₉ClO₄ | 228.63 | 12.0 g (for hydrogenation) | 0.05 | 24.3 g (from aldehyde) | (To be determined) | (To be determined) |
Table 2: Reactant and Product Data for Stage 2
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Amount Used | Moles | Theoretical Yield | Actual Yield | Melting Point (°C) |
| 2-(2-Chlorophenyl)succinic acid | C₁₀H₉ClO₄ | 228.63 | 11.4 g | 0.05 | - | - | (From Stage 1) |
| Acetyl Chloride | C₂H₃ClO | 78.50 | 25 mL | 0.27 | - | - | -112 |
| This compound | C₁₀H₇ClO₃ | 210.61 | - | - | 10.5 g | (To be determined) | (To be determined) |
Visual Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Potassium tert-butoxide is a strong base and is corrosive. Handle with care and avoid contact with skin and eyes.
-
Acetyl chloride is corrosive and lachrymatory. Handle with care and avoid inhalation of vapors.
-
Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry completely before disposal.
-
Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly set up and checked for leaks before use.
Characterization
The final product, this compound, and the intermediate, 2-(2-Chlorophenyl)succinic acid, should be characterized by standard analytical techniques:
-
Melting Point: Determine the melting point of the purified products and compare with literature values if available.
-
NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: Analyze the characteristic functional group vibrations (e.g., C=O stretching for the anhydride and carboxylic acid).
-
Mass Spectrometry (MS): Determine the molecular weight of the products to confirm their identity.
Discussion
The proposed synthesis provides a logical and feasible route to this compound based on well-established organic reactions. The Stobbe condensation is a reliable method for the formation of the carbon-carbon bond between the aromatic ring and the succinic acid backbone. The subsequent hydrogenation and cyclization steps are standard procedures that are expected to proceed with good yields. The purification of the intermediates and the final product by recrystallization is crucial for obtaining a high-purity compound. Researchers should carefully monitor the reaction progress by thin-layer chromatography (TLC) to optimize reaction times. The provided protocol serves as a strong foundation for the successful synthesis of this valuable chemical intermediate.
References
- 1. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. researchgate.net [researchgate.net]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Catalytic transfer hydrogenation of maleic acid with stoichiometric amounts of formic acid in aqueous phase: paving the way for more sustainable succinic acid production - ICP - Instituto de Catálisis y Petroleoquímica [icp.csic.es]
- 7. Catalytic transfer hydrogenation of maleic acid with stoichiometric amounts of formic acid in aqueous phase: paving the way for more sustainable succinic acid production - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Succinic anhydride - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 3-(2-Chlorophenyl)oxolane-2,5-dione as a Precursor for Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2-Chlorophenyl)oxolane-2,5-dione, a substituted succinic anhydride, is a versatile precursor for the synthesis of a variety of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its chemical structure, featuring a reactive anhydride ring and a 2-chlorophenyl substituent, allows for the generation of diverse molecular scaffolds. This document outlines the synthesis of the precursor, its derivatization into potential therapeutic agents, and detailed protocols for these transformations. The applications of this precursor are highlighted by its potential to generate compounds with anticonvulsant and antinociceptive properties, drawing parallels with structurally related succinimide-based drugs.[1][2][3][4]
Synthesis of the Precursor: this compound
The synthesis of this compound is achieved through the dehydration of its corresponding dicarboxylic acid, 3-(2-chlorophenyl)succinic acid. This cyclization is a standard method for the formation of cyclic anhydrides.[5][6]
Synthesis of 3-(2-Chlorophenyl)succinic Acid
While 3-(2-chlorophenyl)succinic acid may be commercially available from specialized suppliers, a common synthetic route involves the Michael addition of a 2-chlorophenylacetate enolate to an acrylate, followed by hydrolysis.
Dehydration to this compound
The dehydration of 3-(2-chlorophenyl)succinic acid can be accomplished using various dehydrating agents, such as acetyl chloride or thionyl chloride.[6]
Protocol 1: Synthesis of this compound
-
To a round-bottom flask equipped with a reflux condenser and a gas trap, add 3-(2-chlorophenyl)succinic acid (1.0 eq).
-
Add acetyl chloride (3.0 eq) to the flask.
-
Gently reflux the mixture on a steam bath for 1.5-2 hours, or until the succinic acid derivative is fully dissolved.
-
Allow the solution to cool to room temperature, then chill in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with two portions of cold diethyl ether.
-
Dry the product under vacuum to yield this compound.
Table 1: Synthesis of this compound - Reagents and Conditions
| Reagent/Parameter | Value |
| Starting Material | 3-(2-Chlorophenyl)succinic acid |
| Dehydrating Agent | Acetyl Chloride |
| Molar Ratio (Acid:Agent) | 1:3 |
| Reaction Time | 1.5 - 2 hours |
| Reaction Temperature | Reflux |
| Expected Yield | 90-95% (based on similar succinic anhydride syntheses[6]) |
Pharmaceutical Applications and Derivatization
The primary pharmaceutical potential of this compound lies in its conversion to succinimide derivatives, a well-established class of anticonvulsant drugs.[1][3][4][7] The anhydride ring is susceptible to nucleophilic attack by amines and alcohols, leading to the formation of amides (succinamic acids) and esters, respectively.[8][9][10][11] These intermediates can be further modified to generate a library of potential drug candidates.
Synthesis of Succinamic Acid Derivatives
The reaction of this compound with a primary amine opens the anhydride ring to form a succinamic acid derivative.[12]
Protocol 2: General Synthesis of N-substituted-3-(2-chlorophenyl)succinamic acids
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., toluene, THF).
-
With constant stirring, add a solution of the desired primary amine (1.0 eq) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization.
Synthesis of Succinimide Derivatives
Succinamic acid intermediates can be cyclized to the corresponding succinimides, which are often the biologically active compounds. This cyclization can be achieved by heating or by using a dehydrating agent.
Protocol 3: Synthesis of N-substituted-3-(2-chlorophenyl)succinimides
-
To the crude succinamic acid from Protocol 2, add a dehydrating agent such as acetic anhydride or thionyl chloride.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude succinimide by recrystallization or column chromatography.
Table 2: Synthesis of Succinimide Derivatives - Key Data
| Intermediate | Reaction | Key Parameters | Product Class | Potential Activity |
| This compound | Aminolysis | Room Temperature, 1-2h | Succinamic Acids | Intermediate |
| N-substituted-3-(2-chlorophenyl)succinamic acid | Cyclization (Dehydration) | Reflux, 2-4h | Succinimides | Anticonvulsant, Antinociceptive |
Synthesis of Ester Derivatives
Reaction with alcohols in the presence of a base or catalyst can yield mono-ester derivatives.[9][13]
Protocol 4: General Synthesis of 4-alkoxy-4-oxo-3-(2-chlorophenyl)butanoic acids
-
Dissolve this compound (1.0 eq) in the desired alcohol (as solvent and reagent).
-
Add a catalytic amount of a base (e.g., pyridine).
-
Stir the mixture at room temperature for 2-4 hours.
-
Remove the excess alcohol under reduced pressure.
-
The resulting ester can be purified by column chromatography.
Visualized Workflows and Pathways
Caption: Synthetic workflow for pharmaceutical precursors from this compound.
Caption: Mechanism of aminolysis for the synthesis of succinamic acids.
Conclusion
This compound is a valuable and versatile precursor in pharmaceutical synthesis. Its straightforward preparation and the reactivity of the succinic anhydride moiety allow for the efficient generation of libraries of compounds, particularly succinimide derivatives with high potential for anticonvulsant and other CNS-related activities. The protocols provided herein offer a foundation for the exploration and development of novel therapeutics based on this promising chemical scaffold.
References
- 1. doaj.org [doaj.org]
- 2. Synthesis and anticonvulsant activity of racemic 2-amino-N-substituted succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Reaction of anhydrides with ammonia and amines [quimicaorganica.org]
- 9. Reactions of Acid Anhydrides | Reactory [reactory.app]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. N-(3-Chlorophenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-(2-Chlorophenyl)oxolane-2,5-dione in Medicinal Chemistry
Topic: Application of 3-(2-Chlorophenyl)oxolane-2,5-dione in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, also known as 3-(2-chlorophenyl)succinic anhydride, is a chemical intermediate. While direct therapeutic applications of this compound are not extensively documented, its derivatives, particularly those based on the pyrrolidine-2,5-dione (succinimide) scaffold, have shown significant promise in medicinal chemistry. This scaffold is a key structural motif in a variety of biologically active compounds.
This document provides an overview of the application of derivatives of this compound, focusing on their synthesis, biological activity, and potential therapeutic uses, particularly as anticonvulsant and antinociceptive agents.
Key Applications in Medicinal Chemistry
Derivatives of this compound, specifically 3-(2-chlorophenyl)pyrrolidine-2,5-dione amides, have been synthesized and evaluated for their potential as central nervous system (CNS) active agents. The primary areas of application for these compounds are:
-
Anticonvulsant Activity: These compounds have been tested in various seizure models and have demonstrated significant efficacy, suggesting their potential in the treatment of epilepsy.
-
Antinociceptive Activity: Certain derivatives have also shown promise in pain management, particularly in models of tonic and neuropathic pain.
The core structure of 3-(2-chlorophenyl)pyrrolidine-2,5-dione serves as a valuable scaffold for the development of new therapeutic agents targeting neurological disorders.
Data Presentation
The anticonvulsant activity of a series of 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamide derivatives was evaluated in preclinical models. The table below summarizes the median effective dose (ED₅₀) for the most active compound, designated as Compound 6 (3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione), in comparison to the reference drug, valproic acid.[1]
| Compound | MES Test ED₅₀ (mg/kg) | 6 Hz (32 mA) Test ED₅₀ (mg/kg) |
| Compound 6 | 68.30 | 28.20 |
| Valproic Acid | 252.74 | 130.64 |
Experimental Protocols
Synthesis of 3-(2-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic Acid Derivatives
This protocol describes the synthesis of 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamide derivatives, which are derived from the corresponding succinic acid.
Step 1: Synthesis of (R,S)-2-(2-Chlorophenyl)succinic Acid
The synthesis of the starting material, 2-(2-chlorophenyl)succinic acid, can be achieved through established chemical methods.[1]
Step 2: Synthesis of 3-(2-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic Acid [1]
-
Dissolve (R,S)-2-(2-Chlorophenyl)succinic acid (0.04 mol) in 20 mL of water.
-
Gradually add 2-aminoacetic acid (glycine) (0.04 mol) to the solution.
-
Heat the reaction mixture to facilitate cyclocondensation, forming the succinimide ring.
-
Isolate and purify the resulting 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid.
Step 3: Synthesis of Final Amide Derivatives (e.g., Compound 6) [1]
-
Couple the 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid with the desired amine (e.g., 1-(4-fluorophenyl)piperazine) using a suitable coupling agent.
-
Purify the final product by appropriate chromatographic techniques.
In Vivo Anticonvulsant Screening
The following protocols are standard preclinical models for assessing the anticonvulsant activity of novel compounds.
Maximal Electroshock (MES) Seizure Test [1]
-
Administer the test compound or vehicle to a group of mice.
-
After a specified pretreatment time, induce seizures by delivering an electrical stimulus (e.g., 50 Hz, 0.5 s) through corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The ability of the compound to prevent the tonic hindlimb extension is considered a positive result.
6 Hz Psychomotor Seizure Test [1]
-
Administer the test compound or vehicle to a group of mice.
-
After the pretreatment time, induce seizures by delivering a low-frequency (6 Hz), long-duration (3 s) electrical stimulus of a specific current intensity (e.g., 32 mA) via corneal electrodes.
-
Observe the animals for seizure activity, characterized by stun, forelimb clonus, and twitching of the vibrissae.
-
Protection against these seizure manifestations indicates anticonvulsant activity.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test [1]
-
Administer the test compound or vehicle to a group of mice.
-
After the pretreatment time, inject a convulsive dose of pentylenetetrazole subcutaneously.
-
Observe the mice for the onset and severity of clonic seizures.
-
An increase in the latency to the first seizure or a complete lack of seizures indicates anticonvulsant efficacy.
Mandatory Visualizations
Synthetic Workflow
Caption: Synthetic pathway for 3-(2-chlorophenyl)pyrrolidine-2,5-dione derivatives.
Proposed Mechanism of Action
The anticonvulsant activity of the most active derivatives is believed to be mediated through the modulation of neuronal ion channels.[1]
Caption: Proposed mechanism of action for anticonvulsant derivatives.
Conclusion
While this compound itself is primarily a synthetic intermediate, its conversion to 3-(2-chlorophenyl)pyrrolidine-2,5-dione derivatives unlocks a class of compounds with significant potential in the treatment of epilepsy and pain. The presented data and protocols offer a foundation for researchers to explore this chemical scaffold further in the development of novel CNS-active therapeutic agents. Further structure-activity relationship (SAR) studies and optimization of pharmacokinetic properties could lead to the identification of clinical candidates.
References
Application Notes and Protocols for Reactions Involving 3-(2-Chlorophenyl)oxolane-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for reactions involving 3-(2-chlorophenyl)oxolane-2,5-dione, a key intermediate in the synthesis of novel therapeutic agents. The protocols detailed below are intended to guide researchers in the synthesis, purification, and further derivatization of this compound, with a particular focus on its application in the development of anticonvulsant drug candidates.
Synthesis of this compound
The synthesis of this compound is achieved through a two-step process starting from 2-chlorobenzaldehyde and diethyl succinate, followed by cyclization of the resulting succinic acid derivative.
Step 1: Synthesis of 2-(2-Chlorophenyl)succinic acid
This procedure is adapted from the method described by Miller and Long for the synthesis of related succinic acid derivatives.[1]
Protocol:
-
Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 24.3 g (1.0 mol) of magnesium turnings and 50 mL of anhydrous diethyl ether.
-
Grignard Reagent Formation: Slowly add a solution of 112.6 g (1.0 mol) of 2-chlorobenzaldehyde in 150 mL of anhydrous diethyl ether to the magnesium turnings. Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Stobbe Condensation: Cool the reaction mixture to 0 °C in an ice bath. To a separate 1 L three-necked round-bottom flask, add a solution of 174.2 g (1.0 mol) of diethyl succinate in 200 mL of anhydrous diethyl ether and 11.2 g (0.2 mol) of potassium tert-butoxide.
-
Reaction: Slowly add the prepared Grignard reagent to the diethyl succinate solution with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction by carefully adding 200 mL of 10% aqueous hydrochloric acid. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Hydrolysis: Remove the solvent under reduced pressure. To the resulting crude ester, add 300 mL of 20% aqueous sodium hydroxide solution and reflux for 4 hours to hydrolyze the ester.
-
Purification: Cool the reaction mixture and acidify with concentrated hydrochloric acid until a precipitate forms. Filter the solid precipitate, wash with cold water, and recrystallize from an ethanol/water mixture to yield 2-(2-chlorophenyl)succinic acid as a white solid.
| Parameter | Value |
| Typical Yield | 65-75% |
| Melting Point | 178-181 °C |
| Appearance | White crystalline solid |
Step 2: Cyclization to this compound
The cyclization of the substituted succinic acid to the corresponding anhydride is a standard procedure.[2]
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 22.8 g (0.1 mol) of 2-(2-chlorophenyl)succinic acid.
-
Dehydration: Add 50 mL (0.55 mol) of acetyl chloride.
-
Reaction: Heat the mixture to reflux for 2 hours. The solid will gradually dissolve.
-
Isolation: Allow the reaction mixture to cool to room temperature, during which the product will crystallize. Cool the flask in an ice bath to maximize crystallization.
-
Purification: Collect the crystals by vacuum filtration, wash with two portions of cold diethyl ether (2 x 20 mL), and dry under vacuum to afford this compound.
| Parameter | Value |
| Typical Yield | 85-95% |
| Melting Point | 110-113 °C |
| Appearance | Colorless crystalline solid |
| IR (cm⁻¹) | ~1860, 1780 (C=O anhydride) |
| ¹H NMR (CDCl₃, δ) | 7.2-7.5 (m, 4H, Ar-H), 4.2 (dd, 1H, CH), 3.4 (dd, 1H, CH₂), 3.1 (dd, 1H, CH₂) |
| ¹³C NMR (CDCl₃, δ) | 172.1, 170.5, 134.2, 131.8, 129.7, 128.9, 127.3, 127.1, 45.3, 35.8 |
Reactions of this compound
This compound is a versatile intermediate for the synthesis of various heterocyclic compounds, particularly succinimide derivatives with potential biological activity.
Application Example: Synthesis of 3-(2-Chlorophenyl)pyrrolidine-2,5-dione Derivatives
This protocol describes the ring-opening of the anhydride with an amine followed by cyclization to form the corresponding succinimide. This is a key step in the synthesis of potential anticonvulsant agents.[1]
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2.1 g (0.01 mol) of this compound in 30 mL of glacial acetic acid.
-
Amine Addition: Add a solution of the desired primary amine (0.01 mol) in 10 mL of glacial acetic acid dropwise at room temperature.
-
Ring-Opening and Cyclization: Heat the reaction mixture to reflux for 4-6 hours.
-
Isolation: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the desired 3-(2-chlorophenyl)pyrrolidine-2,5-dione derivative.
| Derivative | Amine Used | Typical Yield | Melting Point (°C) |
| 1-Methyl-3-(2-chlorophenyl)pyrrolidine-2,5-dione | Methylamine | 80-90% | 98-101 |
| 1-Phenyl-3-(2-chlorophenyl)pyrrolidine-2,5-dione | Aniline | 75-85% | 145-148 |
| 1-(2-Aminoethyl)-3-(2-chlorophenyl)pyrrolidine-2,5-dione | Ethylenediamine | 60-70% | 162-165 |
Application in Drug Development: Anticonvulsant Agents
Derivatives of 3-aryl-pyrrolidine-2,5-diones have shown promise as anticonvulsant agents.[1][3] The mechanism of action for many succinimide-based anticonvulsants is believed to involve the modulation of voltage-gated ion channels.
Proposed Signaling Pathway and Drug Target
The primary target for many anticonvulsant drugs is the voltage-gated sodium channel in neurons. By binding to these channels, the drugs can stabilize the inactivated state, thereby reducing the repetitive firing of neurons that leads to seizures.
Caption: Proposed mechanism of action for succinimide-based anticonvulsants.
Experimental Workflow for Anticonvulsant Screening
A typical workflow for screening newly synthesized compounds for anticonvulsant activity involves a series of in vivo and in vitro assays.
Caption: Workflow for anticonvulsant drug discovery.
These protocols and application notes are intended to serve as a starting point for researchers. Optimization of reaction conditions and purification methods may be necessary for specific derivatives. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
References
- 1. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 3-(2-Chlorophenyl)oxolane-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Chlorophenyl)oxolane-2,5-dione is a succinic anhydride derivative with potential applications in organic synthesis and pharmaceutical development. As with any synthetically derived compound, achieving high purity is critical for its use in further reactions, biological assays, and formulation studies. Impurities, such as starting materials, by-products, and residual solvents, can significantly impact experimental outcomes and the safety profile of downstream products.
This document provides detailed protocols for the purification of this compound, focusing on two primary techniques: recrystallization and silica gel column chromatography . These methods are widely applicable to solid organic compounds and can be adapted to achieve the desired level of purity.
General Purification Strategy
The choice of purification method depends on the nature and quantity of impurities, as well as the scale of the purification. A typical workflow for the purification and analysis of this compound is outlined below.
Caption: General workflow for the purification and analysis of this compound.
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is an effective technique for purifying crystalline solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a given solvent at different temperatures.
Methodology:
-
Solvent Screening:
-
Place approximately 20-30 mg of the crude this compound into several test tubes.
-
Add a small amount (0.5-1.0 mL) of a different solvent to each tube. Potential solvents include toluene, ethyl acetate, isopropanol, acetone, and mixtures such as ethyl acetate/hexanes.
-
Heat the test tubes in a water bath or on a heating block until the solid dissolves completely.
-
Allow the solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, and in which impurities are either highly soluble or insoluble at all temperatures.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot filter the solution through a fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the flask in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to remove residual solvent.
-
Data Presentation:
The effectiveness of recrystallization can be evaluated by comparing the purity and yield before and after the process.
| Parameter | Crude Product | After Recrystallization |
| Appearance | Off-white to yellowish solid | White crystalline solid |
| Purity (by HPLC) | ~85% | >98% |
| Yield | N/A | 75-90% |
| Melting Point | Broad range (e.g., 115-120 °C) | Sharp range (e.g., 122-124 °C) |
Protocol 2: Silica Gel Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).
Methodology:
-
Thin-Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate (silica gel 60 F254).
-
Develop the TLC plate using various solvent systems (e.g., mixtures of hexanes and ethyl acetate) to find an eluent that provides good separation of the target compound from its impurities (Rf value of the target compound should be around 0.3-0.4).
-
-
Column Preparation:
-
Choose an appropriate size glass column based on the amount of crude material.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.
-
-
Sample Loading and Elution:
-
Dissolve the crude product in a minimum amount of the eluent or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading).
-
Carefully load the sample onto the top of the silica gel column.
-
Begin the elution process by adding the mobile phase to the top of the column and collecting fractions.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Fraction Pooling and Solvent Removal:
-
Combine the fractions containing the pure product.
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation:
| Parameter | Crude Product | After Column Chromatography |
| Appearance | Off-white to yellowish solid | White solid |
| Purity (by HPLC) | ~85% | >99% |
| Yield | N/A | 60-80% |
| TLC (Rf) | Multiple spots | Single spot |
Purity Assessment Workflow
A multi-step analytical workflow is recommended to confirm the purity and identity of the final product.
Caption: Workflow for the analytical assessment of purified this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling out during recrystallization | The boiling point of the solvent is higher than the melting point of the compound. / The solution is supersaturated. | Use a lower-boiling point solvent. / Add more solvent or heat the solution to redissolve and cool more slowly. |
| Poor recovery from recrystallization | The compound is too soluble in the cold solvent. / Too much solvent was used. | Use a less polar solvent or a solvent mixture. / Reduce the amount of solvent used for dissolution. |
| Poor separation in column chromatography | Inappropriate eluent system. / Column was not packed correctly. | Optimize the eluent system using TLC. / Repack the column carefully, avoiding air bubbles. |
| Compound is insoluble for column loading | The compound has low solubility in the eluent. | Use the dry loading method by adsorbing the compound onto silica gel. |
Conclusion
The purification of this compound can be effectively achieved using standard laboratory techniques such as recrystallization and silica gel column chromatography. The choice of method will depend on the specific impurity profile and the desired final purity. It is essential to accompany these purification protocols with rigorous analytical characterization to ensure the quality of the final product for its intended research and development applications.
Application Notes and Protocols for the Analytical Characterization of 3-(2-Chlorophenyl)oxolane-2,5-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(2-Chlorophenyl)oxolane-2,5-dione is a chemical compound of interest in pharmaceutical and chemical research. A thorough characterization of this molecule is essential for quality control, stability studies, and regulatory submissions. This document provides detailed application notes and protocols for the analytical characterization of this compound using state-of-the-art techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The provided protocols and data are based on established analytical methodologies for structurally related compounds and serve as a comprehensive guide for researchers.
Analytical Workflow
The following diagram illustrates the general workflow for the comprehensive analytical characterization of this compound.
Caption: Overall analytical workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for determining the purity and quantifying this compound.
Experimental Protocol
1.1. Instrumentation and Conditions:
-
System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.0) in a 50:50 (v/v) ratio.[1][2]
-
Injection Volume: 20 µL.
-
Run Time: Approximately 15 minutes.
1.2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in the mobile phase to a final volume of 100 mL to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard stock solution.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 50 µg/mL.
1.3. Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation
Table 1: Summary of HPLC Method Validation Parameters (Illustrative Data)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
| Retention Time (RT) | Approximately 6.5 min |
HPLC Workflow Diagram
Caption: Step-by-step workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities.
Experimental Protocol
2.1. Instrumentation and Conditions:
-
System: A standard GC-MS system.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-500.
2.2. Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Data Presentation
Table 2: Expected GC-MS Data for this compound (Illustrative)
| Parameter | Value |
| Expected Retention Time (RT) | Approximately 12.8 min |
| Molecular Ion [M]⁺ (m/z) | 224/226 (due to Cl isotope) |
| Key Fragment Ions (m/z) | 180, 152, 111, 75 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the unambiguous structural elucidation of the molecule.
Experimental Protocol
3.1. Instrumentation and Conditions:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Techniques: ¹H NMR, ¹³C NMR, and optionally 2D NMR (COSY, HSQC) for full assignment.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Data Presentation
Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ (Illustrative)
| ¹H NMR | ¹³C NMR |
| Assignment | Chemical Shift (ppm) |
| CH (oxolane) | 4.8 - 5.0 (dd) |
| CH₂ (oxolane) | 3.0 - 3.5 (m) |
| Aromatic CH | 7.2 - 7.6 (m) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Experimental Protocol
4.1. Instrumentation and Conditions:
-
Spectrometer: A standard FT-IR spectrometer.
-
Sample Preparation: KBr pellet method or Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
Data Presentation
Table 4: Expected Characteristic FT-IR Absorption Bands (Illustrative)
| Wavenumber (cm⁻¹) | Assignment |
| 3100 - 3000 | Aromatic C-H stretch |
| 2980 - 2850 | Aliphatic C-H stretch |
| 1850 - 1750 | C=O stretch (anhydride) |
| 1600 - 1450 | Aromatic C=C stretch |
| 1250 - 1000 | C-O stretch (ether/anhydride) |
| 800 - 600 | C-Cl stretch |
Conclusion
The analytical methods described in this document provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the reliable determination of identity, purity, and structure, which is essential for research, development, and quality assurance purposes. The provided protocols and illustrative data serve as a valuable resource for scientists working with this compound.
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 3-(2-Chlorophenyl)oxolane-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 3-(2-chlorophenyl)oxolane-2,5-dione as a key starting material. This versatile building block, a substituted succinic anhydride, serves as a precursor for the generation of valuable scaffolds in medicinal chemistry, including pyridazinones and pyrrolidine-2,5-diones (succinimides). The protocols outlined below are based on established synthetic methodologies for analogous substituted succinic anhydrides.
Synthesis of 6-(2-Chlorophenyl)-4,5-dihydropyridazin-3(2H)-one
Pyridazinone derivatives are a class of heterocyclic compounds with a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties. The synthesis of 6-(2-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one from this compound proceeds via a cyclocondensation reaction with hydrazine hydrate.
Reaction Scheme:
Caption: Synthesis of a pyridazinone derivative.
Experimental Protocol
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Glacial acetic acid (optional, as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard work-up and purification equipment
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).
-
A catalytic amount of glacial acetic acid may be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
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If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 6-(2-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| 3-(Aryl)oxolane-2,5-dione | Hydrazine Hydrate | 6-(Aryl)-4,5-dihydropyridazin-3(2H)-one | 75-90 |
Note: Yields are based on analogous reactions with other 3-aryl substituted succinic anhydrides and may vary for the 2-chloro substituted derivative.
Synthesis of N-Substituted 3-(2-Chlorophenyl)pyrrolidine-2,5-diones
Pyrrolidine-2,5-diones, also known as succinimides, are prevalent motifs in a variety of biologically active compounds, including anticonvulsant and analgesic agents. The synthesis involves a two-step, one-pot reaction of this compound with a primary amine, which proceeds through an intermediate succinamic acid that undergoes subsequent cyclodehydration.
Reaction Scheme:
Caption: Synthesis of a succinimide derivative.
Experimental Protocol
Materials:
-
This compound or 2-(2-Chlorophenyl)succinic acid
-
Primary amine (e.g., aniline, benzylamine, aminoacetic acid)
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Acetic anhydride or a high-boiling point solvent (for thermal cyclization)
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Sodium acetate (optional, as catalyst for cyclization with acetic anhydride)
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Appropriate solvents (e.g., toluene, xylene for thermal cyclization)
-
Round-bottom flask
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Reflux condenser
-
Stirring apparatus
-
Standard work-up and purification equipment
Procedure:
-
Formation of Succinamic Acid:
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., toluene).
-
Add the primary amine (1.0 eq) dropwise to the stirred solution at room temperature.
-
Stir the mixture for 1-2 hours to allow for the formation of the intermediate succinamic acid.
-
-
Cyclodehydration to Succinimide:
-
Method A (Thermal Cyclization): Heat the reaction mixture from the previous step to reflux and remove the water formed during the reaction using a Dean-Stark apparatus. Continue refluxing for 4-8 hours until the reaction is complete (monitored by TLC).
-
Method B (Acetic Anhydride): To the succinamic acid intermediate, add acetic anhydride (2-3 eq) and a catalytic amount of sodium acetate. Heat the mixture at 80-100 °C for 2-4 hours.
-
-
Work-up and Purification:
-
After completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted 3-(2-chlorophenyl)pyrrolidine-2,5-dione.
-
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 (Primary Amine) | Product | Yield (%) |
| This compound | Aniline | 1-Phenyl-3-(2-chlorophenyl)pyrrolidine-2,5-dione | 85-95 |
| This compound | Benzylamine | 1-Benzyl-3-(2-chlorophenyl)pyrrolidine-2,5-dione | 80-90 |
| 2-(2-Chlorophenyl)succinic acid | Aminoacetic acid | 2-(3-(2-Chlorophenyl)-2,5-dioxopyrrolidin-1-yl)acetic acid | ~70-80 |
Note: Yields are based on analogous reactions and may vary depending on the specific primary amine and reaction conditions used.
Logical Workflow for Synthesis
Caption: Synthetic pathways from the starting material.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Chlorophenyl)oxolane-2,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(2-Chlorophenyl)oxolane-2,5-dione synthesis.
Proposed Synthetic Pathway
The synthesis of this compound can be effectively achieved through a two-step process:
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Stobbe Condensation: Reaction of 2-chlorobenzaldehyde with a succinic acid diester (e.g., diethyl succinate) in the presence of a strong base to form an intermediate, which upon hydrolysis yields 3-(2-chlorophenyl)itaconic acid or a tautomeric mixture containing 2-(2-chlorophenyl)succinic acid.
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Cyclization: Dehydration of the resulting succinic acid derivative, typically using a dehydrating agent like acetic anhydride, to form the target cyclic anhydride, this compound.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and provides potential solutions.
Issue 1: Low or No Yield in Stobbe Condensation (Step 1)
| Potential Cause | Recommended Solution |
| Inactive Base | Use freshly opened or properly stored strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Ensure anhydrous reaction conditions as these bases are moisture-sensitive. |
| Inappropriate Solvent | Ethereal solvents like THF or aromatic hydrocarbons like toluene are generally effective. Ensure the solvent is anhydrous. |
| Low Reaction Temperature | While the initial addition of reactants may be performed at a lower temperature to control the exotherm, the reaction often requires heating to proceed to completion. Monitor the reaction by TLC to determine the optimal temperature and time. |
| Steric Hindrance | The ortho-chloro substituent on the benzaldehyde can sterically hinder the reaction. Using a stronger, less hindered base like potassium tert-butoxide may improve yields compared to sodium ethoxide.[1] |
| Side Reactions | Aromatic aldehydes can undergo self-condensation (Cannizzaro reaction) in the presence of a strong base.[2] This can be minimized by adding the aldehyde slowly to the reaction mixture containing the base and succinic ester. |
Troubleshooting Logic for Stobbe Condensation
Caption: Troubleshooting workflow for the Stobbe condensation step.
Issue 2: Incomplete or Low-Yield Cyclization (Step 2)
| Potential Cause | Recommended Solution |
| Insufficient Dehydrating Agent | Use a sufficient excess of the dehydrating agent, such as acetic anhydride or acetyl chloride. Typically, a 2-3 fold molar excess is used. |
| Presence of Water | The starting 3-(2-chlorophenyl)succinic acid must be thoroughly dried before the cyclization step. Water will consume the dehydrating agent and prevent anhydride formation. |
| Low Reaction Temperature | The cyclization often requires heating. Refluxing in acetic anhydride is a common procedure. |
| Decomposition | Prolonged heating at high temperatures can lead to decomposition. Monitor the reaction by TLC or IR spectroscopy (disappearance of the carboxylic acid OH stretch) to avoid overheating. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Contamination with Succinic Acid | The product can be contaminated with the unreacted succinic acid precursor. Washing the crude product with a cold, non-polar solvent can help remove the more polar starting material. Recrystallization from a suitable solvent system (e.g., ether-hexane) is also effective. |
| Oily Product | If the product is an oil, purification by column chromatography on silica gel using a gradient of ethyl acetate in hexanes is recommended. |
| Tarry Byproducts | Tarry byproducts from the cyclization step can sometimes be removed by dissolving the crude product in a suitable solvent and filtering through a short plug of silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the Stobbe condensation in this synthesis?
A1: While sodium ethoxide is traditionally used, stronger bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) often give better yields, especially with sterically hindered aldehydes like 2-chlorobenzaldehyde.[1] KOtBu is particularly effective and can lead to shorter reaction times.
Q2: How can I be sure my Stobbe condensation has gone to completion?
A2: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A spot corresponding to the starting 2-chlorobenzaldehyde should diminish and a new, more polar spot corresponding to the succinic acid half-ester should appear.
Q3: What are the ideal conditions for the cyclization of 3-(2-chlorophenyl)succinic acid?
A3: A common and effective method is to reflux the dried succinic acid in an excess of acetic anhydride for 1-2 hours.[3] The progress of the reaction can be monitored by the disappearance of the starting material on TLC or by IR spectroscopy.
Q4: My final product is a yellow oil. How can I crystallize it?
A4: If the product is an oil, it may be due to impurities. First, try to purify it by column chromatography. Once a pure fraction is obtained (as confirmed by TLC), attempt crystallization by dissolving the oil in a minimal amount of a suitable solvent (like diethyl ether) and then slowly adding a non-polar solvent (like hexanes) until turbidity is observed. Cooling the mixture may then induce crystallization.
Q5: Are there any alternative synthetic routes to this compound?
A5: Yes, an alternative route could involve a Michael addition. For instance, the addition of a malonic ester derivative to a 2-chlorocinnamic acid ester, followed by hydrolysis, decarboxylation, and cyclization could yield the target molecule. However, the Stobbe condensation is a more direct and commonly employed method for this class of compounds.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-(2-Chlorophenyl)succinic Acid via Stobbe Condensation
-
Preparation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add potassium tert-butoxide (1.1 equivalents) and anhydrous toluene.
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Reaction Initiation: Add diethyl succinate (1.0 equivalent) to the stirred suspension. Heat the mixture to 80-90 °C.
-
Aldehyde Addition: Slowly add a solution of 2-chlorobenzaldehyde (1.0 equivalent) in anhydrous toluene via the dropping funnel over 30 minutes.
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Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Hydrolysis: Remove the solvent under reduced pressure. To the resulting crude half-ester, add a solution of sodium hydroxide and ethanol. Reflux the mixture for 4-6 hours to saponify the ester.
-
Isolation: After cooling, acidify the reaction mixture with concentrated hydrochloric acid. The precipitated 3-(2-chlorophenyl)succinic acid can be collected by filtration, washed with cold water, and dried.
Protocol 2: Synthesis of this compound (Cyclization)
-
Preparation: Place the dried 3-(2-chlorophenyl)succinic acid (1.0 equivalent) in a round-bottom flask equipped with a reflux condenser.
-
Reaction: Add acetic anhydride (3.0 equivalents) to the flask. Heat the mixture to reflux and maintain for 1-2 hours.
-
Solvent Removal: Allow the reaction to cool to room temperature. Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) or by column chromatography on silica gel.
References
Technical Support Center: 3-(2-Chlorophenyl)oxolane-2,5-dione Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 3-(2-chlorophenyl)oxolane-2,5-dione. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive functional group in this compound?
A1: The primary reactive functional group is the cyclic anhydride, specifically a succinic anhydride derivative. This group is susceptible to nucleophilic attack, leading to ring-opening reactions.
Q2: What are the most common reactions performed with this compound?
A2: this compound is typically used in acylation reactions. Common reactions include esterification with alcohols to form monoesters of the corresponding succinic acid derivative and reaction with amines to form amides.[1] These reactions are fundamental in synthesizing more complex molecules for drug discovery and materials science.
Q3: What are the main stability concerns with this compound?
A3: The compound is sensitive to moisture.[2][3] The anhydride ring can readily hydrolyze in the presence of water to form the corresponding dicarboxylic acid, 2-(2-chlorophenyl)succinic acid.[1][4] This hydrolysis is a common source of impurity and can affect reaction yields. Therefore, it is crucial to use anhydrous solvents and reagents and to store the compound in a dry environment.[5]
Q4: How can I purify the final product if it is contaminated with the hydrolyzed diacid?
A4: If your product is not acidic and is soluble in an organic solvent, you can remove the 2-(2-chlorophenyl)succinic acid impurity via an acid-base extraction.[6][7] Dissolve the crude product in an organic solvent like methylene chloride or diethyl ether and wash it with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic diacid will be converted to its water-soluble salt and move to the aqueous layer, which can then be separated.[6][7]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction with this compound is giving a low yield or no product at all. What are the possible causes and solutions?
A: Several factors could contribute to a low or nonexistent yield. Consider the following troubleshooting steps:
-
Reagent Quality:
-
Anhydride Purity: Verify the purity of your starting anhydride. It may have hydrolyzed over time. Consider purifying the anhydride by recrystallization or sublimation if its purity is questionable.[8]
-
Nucleophile Reactivity: Ensure the alcohol or amine you are using is sufficiently reactive. Sterically hindered nucleophiles may require more forcing conditions or the use of a catalyst.
-
Solvent and Reagent Purity: Ensure all solvents and other reagents are anhydrous. Trace amounts of water can consume the starting material through hydrolysis.[5]
-
-
Reaction Conditions:
-
Temperature: Some reactions, especially with less reactive nucleophiles, may require heating.[9] However, excessive heat can lead to side reactions or decomposition. Monitor the reaction progress (e.g., by TLC or LC-MS) to determine the optimal temperature.
-
Catalyst: For sluggish reactions, particularly esterifications, the addition of a catalyst may be necessary. Common catalysts for anhydride ring-opening include bases like pyridine or 4-dimethylaminopyridine (DMAP).[9]
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction over time to determine the optimal duration.
-
-
Work-up Procedure:
-
Product Solubility: Ensure your product is not being lost during the work-up. Check the solubility of your expected product in the solvents used for extraction and washing.
-
Issue 2: Presence of a Major Impurity
Q: My final product shows a significant impurity that I suspect is the diacid. How can I confirm this and prevent its formation?
A: The most common impurity is the hydrolyzed diacid, 2-(2-chlorophenyl)succinic acid.
-
Confirmation:
-
You can often identify the diacid by NMR spectroscopy (presence of carboxylic acid protons) or by LC-MS (a mass corresponding to the addition of a water molecule to the starting anhydride).
-
A simple test is to spot your crude product on a TLC plate and co-spot it with a known standard of the diacid if available.
-
-
Prevention:
-
Strict Anhydrous Conditions: The most critical step is to maintain strictly anhydrous conditions throughout the experiment. Use freshly dried solvents, dry glassware, and an inert atmosphere (e.g., nitrogen or argon).[2][5]
-
Purify Starting Material: If the starting anhydride is old or has been exposed to air, consider purifying it before use.
-
Data Presentation: Reaction Condition Comparison
For systematic troubleshooting, it is helpful to log and compare your experimental data. Below are template tables to structure your observations.
Table 1: Reaction Solvent and Yield
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Observed Yield (%) |
| 1 | THF | 25 | 12 | |
| 2 | DCM | 25 | 12 | |
| 3 | Toluene | 80 | 6 | |
| 4 | DMF | 25 | 12 |
Table 2: Catalyst Screening for Esterification
| Entry | Alcohol Substrate | Catalyst (mol%) | Temperature (°C) | Conversion (%) |
| 1 | Ethanol | None | 25 | |
| 2 | Ethanol | Pyridine (10) | 25 | |
| 3 | Ethanol | DMAP (5) | 25 | |
| 4 | tert-Butanol | DMAP (5) | 50 |
Experimental Protocols
General Protocol for the Reaction of this compound with a Nucleophile (e.g., an Alcohol)
-
Preparation: Dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., THF, DCM) via syringe. Begin stirring to dissolve the anhydride. Add the alcohol (1.0-1.2 eq) dropwise via syringe. If a catalyst (e.g., DMAP, 0.05 eq) is used, it can be added at this stage.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
If the product is organic-soluble, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution to remove any unreacted starting material and the diacid byproduct.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizations
Experimental Workflow
Caption: General experimental workflow for reactions involving this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for addressing low reaction yields.
Common Side Reaction Pathway
Caption: The common hydrolysis side reaction of the starting anhydride.
References
- 1. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. Succinic anhydride CAS#: 108-30-5 [m.chemicalbook.com]
- 4. SUCCINIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. succinic anhydride - Chromatography Forum [chromforum.org]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. Succinic anhydride | C4H4O3 | CID 7922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. organic chemistry - Succinic anhydride esterification won't go forward - Chemistry Stack Exchange [chemistry.stackexchange.com]
Optimization of reaction conditions for 3-(2-Chlorophenyl)oxolane-2,5-dione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and optimization of 3-(2-Chlorophenyl)oxolane-2,5-dione.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective strategy involves a two-step process:
-
Synthesis of the precursor acid: Formation of (2-Chlorophenyl)succinic acid. This can be achieved through various standard organic chemistry methods, such as the Stobbe condensation or alkylation of a 2-chlorophenylacetate enolate.
-
Cyclization: Dehydration of the resulting dicarboxylic acid to form the target anhydride, this compound.
Q2: Which dehydrating agents are most effective for the final cyclization step?
Several reagents can be used for the dehydration of succinic acids to their corresponding anhydrides. The choice of reagent can impact reaction time, temperature, and yield. Common and effective dehydrating agents include acetyl chloride, acetic anhydride, and thionyl chloride.[1][2]
Q3: How can I monitor the progress of the cyclization reaction?
The reaction can be monitored by observing the disappearance of the starting dicarboxylic acid. Techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are suitable. Additionally, in reactions that produce gaseous byproducts like HCl (when using acetyl chloride or thionyl chloride), monitoring gas evolution can indicate reaction progress.[3]
Q4: What are typical reaction conditions for the cyclization?
Reaction conditions are highly dependent on the chosen dehydrating agent. Below is a summary of typical conditions for related succinic anhydride syntheses.
| Dehydrating Agent | Solvent | Temperature | Typical Reaction Time |
| Acetyl Chloride | Benzene (or neat) | Reflux | 1.5 - 2 hours |
| Acetic Anhydride | Neat | 100°C (Steam Bath) | 30 - 60 minutes |
| Thionyl Chloride | Neat | Reflux | 30 - 60 minutes |
Q5: How can the final product, this compound, be purified?
Purification is typically achieved through recrystallization from a suitable solvent system. The crude product can be dissolved in a minimal amount of a hot solvent in which it is soluble (e.g., acetic anhydride for related compounds) and then allowed to cool, inducing crystallization. The purified crystals can then be collected by filtration, washed with a cold, non-reactive solvent like ether, and dried under vacuum.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Yield of the Final Anhydride
| Possible Cause | Suggested Solution |
| Ineffective Dehydrating Agent | The chosen dehydrating agent may not be potent enough or may have degraded. Use a fresh batch of a more reactive agent like acetyl chloride or thionyl chloride.[1][2] |
| Presence of Water | The starting material, (2-Chlorophenyl)succinic acid, may contain residual water. Ensure the starting material is thoroughly dried before the reaction. The reaction should be carried out under anhydrous conditions, using dried glassware and solvents, and protected from atmospheric moisture with a drying tube.[4] |
| Reversible Reaction | The formation of the anhydride from the dicarboxylic acid is a reversible equilibrium. To drive the reaction forward, use an excess of the dehydrating agent or remove the byproducts (e.g., acetic acid, HCl) as they are formed.[4] |
| Incorrect Reaction Temperature | The reaction may require higher temperatures to proceed at a reasonable rate. If using acetic anhydride, consider gentle heating on a steam bath. For acetyl chloride or thionyl chloride, refluxing is often necessary.[1] |
Problem 2: Product is Impure or Oily
| Possible Cause | Suggested Solution |
| Incomplete Reaction | The product may be contaminated with the starting dicarboxylic acid. Increase the reaction time or temperature to ensure complete conversion. Monitor the reaction by TLC until the starting material spot disappears. |
| Hydrolysis of the Product | The anhydride product is susceptible to hydrolysis back to the dicarboxylic acid, especially during workup.[2] Ensure all workup steps are performed under anhydrous conditions until the pure, solid product is isolated. Use dry solvents for washing and extraction. |
| Side Reactions | At higher temperatures, side reactions may lead to the formation of tarry by-products.[5] If this is observed, attempt the reaction at a lower temperature for a longer duration. Purification by column chromatography may be necessary to remove these impurities. |
| Residual Solvent | The product may retain solvent from the reaction or purification. Ensure the final product is dried thoroughly under vacuum to remove any residual volatiles. |
Experimental Protocols
Protocol: Cyclization of (2-Chlorophenyl)succinic acid using Acetyl Chloride
This protocol is based on established methods for synthesizing succinic anhydrides.[1]
-
Preparation: In a round-bottomed flask equipped with a reflux condenser and a gas trap (to neutralize evolved HCl), place 1 mole-equivalent of dry (2-Chlorophenyl)succinic acid.
-
Reagent Addition: Add 3 mole-equivalents of acetyl chloride to the flask.
-
Reaction: Gently reflux the mixture on a steam bath. The solid dicarboxylic acid should gradually dissolve. Continue refluxing for 1.5 to 2 hours, or until the evolution of HCl gas ceases.
-
Crystallization: Allow the solution to cool to room temperature, and then chill in an ice bath to induce crystallization of the this compound.
-
Isolation: Collect the crystals by vacuum filtration on a Büchner funnel.
-
Washing: Wash the crystals with two portions of cold, dry ether to remove any remaining acetic acid or unreacted acetyl chloride.
-
Drying: Dry the purified product in a vacuum desiccator.
Visualizations
Experimental Workflow for Synthesis
Caption: General two-step synthetic workflow.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low yield.
References
How to handle and store 3-(2-Chlorophenyl)oxolane-2,5-dione safely
Technical Support Center: 3-(2-Chlorophenyl)oxolane-2,5-dione
This guide provides essential safety information for handling and storing this compound. As this compound is a substituted succinic anhydride, the safety protocols are based on the known hazards of the parent compound, succinic anhydride. Always refer to a substance-specific Safety Data Sheet (SDS) if available and consult with your institution's safety officer.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Based on the data for related acid anhydrides, this compound should be handled as a hazardous substance. The primary hazards include:
-
Corrosivity: Causes severe skin burns and eye damage.[1]
-
Sensitization: May cause an allergic skin reaction or allergy and asthma-like symptoms if inhaled.[2][3]
-
Reactivity: Acid anhydrides are sensitive to moisture and will react with water, including humidity in the air, to form the corresponding carboxylic acid.[5][6][7] This can also cause the material to degrade and clump.
Q2: What Personal Protective Equipment (PPE) is required when handling this compound?
To minimize exposure, the following PPE should be worn at all times:
-
Eye/Face Protection: Chemical safety goggles or a face shield.[1][3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[1][3]
-
Skin and Body Protection: A lab coat or impervious clothing is necessary to prevent skin contact.[1][8]
-
Respiratory Protection: If working with the solid in a way that generates dust, or if ventilation is inadequate, a suitable respirator (e.g., a mask with a P3 dust filter) should be used.[2]
Q3: What are the recommended storage conditions?
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
-
Store in a cool, dry, and well-ventilated place.[3]
-
Keep the container tightly sealed to prevent contact with moisture and air.[2][9]
-
Store away from incompatible materials such as strong oxidizing agents, acids, bases, alcohols, and amines.[9][10]
Q4: How should I properly handle this chemical during experiments?
Follow these handling procedures to ensure a safe laboratory environment:
-
Use the compound in a well-ventilated area, such as a chemical fume hood.[1][12]
-
Avoid all personal contact, including inhalation of dust or fumes.[8][12]
-
Avoid the formation of dust and aerosols.[3]
-
Wash hands thoroughly with soap and water after handling.[8][12]
Troubleshooting Guides
Problem: I opened a new container of the compound, and it appears clumpy and smells acidic (like vinegar).
-
Probable Cause: The compound has likely been exposed to moisture, causing it to hydrolyze into its corresponding dicarboxylic acid.[6][7] Acid anhydrides readily react with water from the atmosphere.[5]
-
Solution: While the material may still be usable for some applications, its purity is compromised. For sensitive experiments, using a fresh, unopened container is recommended. To prevent this, always ensure containers are sealed tightly immediately after use and stored in a desiccator or a dry environment.
Problem: I experience respiratory irritation or a skin rash after working with the compound.
-
Probable Cause: You may have been exposed to the compound's dust or fumes. These compounds can cause respiratory irritation and may act as skin or respiratory sensitizers.[2][3][9]
-
Solution:
-
If skin contact occurred, remove contaminated clothing and flush the affected skin with plenty of water.[3][8]
-
Review your handling procedures. Ensure you are working in a properly functioning chemical fume hood and that your PPE is appropriate and worn correctly.
-
Seek medical attention if symptoms persist and show the medical professional the Safety Data Sheet for the related compound (succinic anhydride).[3]
Problem: How do I handle a small spill of the solid compound on the lab bench?
-
Probable Cause: Accidental spillage during transfer or handling.
-
Solution:
-
Ensure the area is well-ventilated and restrict access to the spill area.
-
Wear the appropriate PPE (gloves, goggles, lab coat).[8][12]
-
Carefully sweep or shovel the material into a suitable, labeled container for chemical waste disposal.[3] Avoid generating dust.[8][12]
-
Wipe the area with a damp cloth (if material is water-miscible and non-reactive in this state for cleaning purposes) and then decontaminate the surface. Dispose of cleaning materials as hazardous waste.
-
Wash your hands thoroughly after the cleanup.
-
Data Summary: Safety and Handling
| Parameter | Recommendation | Source |
| Primary Hazards | Skin corrosion/burns, serious eye damage, respiratory irritation, skin/respiratory sensitization. | [1][2][3] |
| Handling Area | Use only in a well-ventilated area, preferably a chemical fume hood. | [1][12] |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat. Use respiratory protection if dust is generated. | [1][2][3] |
| Storage Conditions | Store in a cool, dry, well-ventilated place in a tightly sealed container. | [2][3][9] |
| Incompatible Materials | Water, strong oxidizing agents, strong acids, strong bases, alcohols. | [5][9] |
| Spill Procedure | Use dry cleanup methods; avoid generating dust. Place in a sealed container for disposal. | [3][8][12] |
| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. | [3] |
| First Aid: Skin Contact | Remove contaminated clothing immediately. Flush skin with running water. Seek medical attention if irritation occurs. | [3][8] |
| First Aid: Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [1][3] |
Experimental Workflow Visualization
The following diagram outlines the standard procedure for safely handling a chemical spill of a solid hazardous substance like this compound.
Caption: Workflow for responding to a chemical spill.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. broadview-tech.com [broadview-tech.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. mohebbaspar.com [mohebbaspar.com]
- 10. fishersci.com [fishersci.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: 3-(2-Chlorophenyl)oxolane-2,5-dione Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-(2-Chlorophenyl)oxolane-2,5-dione.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity found in crude this compound?
A1: The most prevalent impurity is 3-(2-chlorophenyl)succinic acid, which is the diacid formed by the hydrolysis of the anhydride ring.[1][2][3] This can occur due to exposure to moisture during the reaction workup or storage.
Q2: What are the likely sources of colored impurities in my product?
A2: Colored impurities can arise from several sources, including residual Lewis acid catalysts (e.g., aluminum chloride) used in the synthesis (likely a Friedel-Crafts acylation), side-products from the reaction, or degradation of the compound.[4][5]
Q3: Can I use distillation to purify this compound?
A3: While distillation is a common method for purifying anhydrides, its suitability depends on the thermal stability of your compound and the boiling points of the impurities.[6] For the related phenylsuccinic anhydride, vacuum distillation is a viable method.[7] However, careful evaluation is necessary to prevent decomposition at elevated temperatures.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can effectively separate the anhydride from its diacid hydrolysate.[8] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure and absence of major impurities.[9][10] The melting point of the purified compound should also be sharp and consistent with literature values if available.
Troubleshooting Guides
Problem 1: Low yield after purification.
| Possible Cause | Suggested Solution |
| Product loss during aqueous workup | Minimize contact time with water to prevent hydrolysis. Use brine washes to reduce the solubility of the organic product in the aqueous phase. |
| Incomplete conversion of the diacid to the anhydride | If synthesizing from the diacid, ensure complete removal of water. Consider using a stronger dehydrating agent or extending the reaction time. A common method is refluxing with acetyl chloride or acetic anhydride.[11][12] |
| Product co-precipitates with impurities | Optimize the recrystallization solvent system. A solvent system where the product is sparingly soluble at low temperatures but highly soluble at high temperatures is ideal. |
| Decomposition during distillation | Use vacuum distillation to lower the boiling point and reduce thermal stress on the compound. |
Problem 2: Product is an oil or fails to crystallize.
| Possible Cause | Suggested Solution |
| Presence of significant impurities | Purify the crude product by column chromatography before attempting recrystallization. A typical stationary phase is silica gel with a mobile phase of increasing polarity (e.g., hexane/ethyl acetate gradient).[13] |
| Incorrect recrystallization solvent | Screen a variety of solvents. For similar compounds, ethers have been used for the anhydride form, and water for the diacid form.[11][14] |
| Product is a mixture of diastereomers | If the synthesis can produce diastereomers, their separation might be necessary. This can sometimes be achieved by fractional crystallization with different solvents or by preparative chromatography. |
Problem 3: Purified product is still colored.
| Possible Cause | Suggested Solution |
| Trapped solvent or catalyst residues | Wash the crude product thoroughly. For Friedel-Crafts reactions, a dilute acid wash can help remove residual Lewis acid.[5] |
| Colored impurities not removed by recrystallization | Treat a solution of the crude product with activated carbon before filtration and recrystallization. This can effectively remove colored, non-polar impurities. |
| Oxidation or degradation | Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to prevent degradation. |
Experimental Protocols
Protocol 1: Recrystallization of 3-Aryl-oxolane-2,5-diones (General Procedure)
This protocol is adapted from the purification of phenylsuccinic anhydride and can be used as a starting point for this compound.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent. Based on analogous compounds, solvents to consider are diethyl ether or a mixture of toluene and acetyl chloride.[11]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Filtration: Hot filter the solution to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove residual impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Conversion of 3-(2-Chlorophenyl)succinic Acid to the Anhydride
If the primary impurity is the diacid, it can be converted back to the anhydride.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, combine the crude product containing 3-(2-chlorophenyl)succinic acid with an excess of a dehydrating agent such as acetyl chloride or acetic anhydride.[11][12]
-
Heating: Heat the mixture to reflux for 2-4 hours.
-
Removal of Reagent: After the reaction is complete, remove the excess dehydrating agent and byproducts by distillation or under reduced pressure.
-
Purification: The resulting crude anhydride can then be purified by recrystallization (Protocol 1) or vacuum distillation.
Visualizations
Caption: A logical workflow for the purification of this compound.
Caption: The equilibrium between the anhydride and its hydrolyzed diacid form.
References
- 1. Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1024. The hydrolysis of carboxylic anhydrides. Part IV. Succinic and tetramethylsuccinic anhydrides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. quora.com [quora.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Explain Friedel-Craft alkylation of chlorobenzene. Give an equation. [vedantu.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. store.p212121.com [store.p212121.com]
- 8. shimadzu.com [shimadzu.com]
- 9. Phenylsuccinic Anhydride | C10H8O3 | CID 136911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. rsc.org [rsc.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
Catalyst selection and optimization for 3-(2-Chlorophenyl)oxolane-2,5-dione reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2-Chlorophenyl)oxolane-2,5-dione. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common types of reactions performed with this compound?
A1: this compound, a substituted succinic anhydride, is primarily used in reactions involving nucleophilic attack at the carbonyl carbons. The most common transformations include:
-
Esterification: Ring-opening reaction with alcohols to form monoesters of the corresponding succinic acid derivative.
-
Amidation: Reaction with primary or secondary amines to yield the corresponding amides.
-
Hydrolysis: Reaction with water, often an undesired side reaction, leading to the formation of 3-(2-Chlorophenyl)succinic acid.
-
Ring-Opening Polymerization (ROP): Copolymerization with epoxides to produce polyesters.[1][2][3]
Q2: What general types of catalysts are suitable for reactions with this compound?
A2: The choice of catalyst depends on the specific reaction.
-
For esterification , while the reaction can sometimes proceed without a catalyst, especially at elevated temperatures, acidic or basic catalysts can be employed. Lewis acids or protic acids can activate the anhydride.[4][5] For sterically hindered alcohols, coupling agents like dicyclohexylcarbodiimide (DCC) with a catalyst like 4-dimethylaminopyridine (DMAP) can be effective.[6]
-
For amidation , the reaction with amines is often facile and may not require a catalyst. However, for less reactive amines or to improve reaction rates, Lewis acids like Nb2O5 have been shown to be effective for amidation of succinic anhydrides.[7]
-
For ring-opening polymerization with epoxides, various metal-based catalysts, including zinc and magnesium complexes, are commonly used.[1][2] Organoboron compounds have also been investigated as catalysts.[3]
Q3: How does the 2-chlorophenyl substituent affect the reactivity of the oxolane-2,5-dione ring?
A3: The 2-chlorophenyl group is an electron-withdrawing group, which can influence the reactivity of the anhydride in several ways:
-
Increased Electrophilicity: The electron-withdrawing nature of the substituent can increase the partial positive charge on the carbonyl carbons, making them more susceptible to nucleophilic attack.
-
Steric Hindrance: The bulky aryl group can introduce steric hindrance, potentially slowing down the reaction rate, especially with bulky nucleophiles. The position of the substituent at C3 will influence which carbonyl group is preferentially attacked.
-
Solubility: The aromatic group will affect the solubility of the molecule, which is an important consideration when choosing a reaction solvent.
Q4: What are the main side reactions to be aware of?
A4: The most common side reaction is the hydrolysis of the anhydride to the corresponding dicarboxylic acid, 3-(2-Chlorophenyl)succinic acid. This can be caused by traces of water in the reagents or solvent.[8] Polymerization of the anhydride itself can also occur under harsh conditions, such as high temperatures.[4][5] In reactions with primary amines, formation of an imide can occur, especially with heating.[9]
Troubleshooting Guides
Problem 1: Low or No Product Yield in Esterification/Amidation
| Possible Cause | Suggested Solution |
| Low Reactivity of Nucleophile | For sterically hindered or electron-poor alcohols/amines, consider using a catalyst such as DMAP or a Lewis acid. Increase the reaction temperature, but monitor for side reactions. |
| Incomplete Reaction | Extend the reaction time. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR). |
| Hydrolysis of Starting Material | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Steric Hindrance | If possible, use a less sterically hindered nucleophile. Alternatively, a more active catalyst system may be required. |
| Catalyst Inefficiency | The chosen catalyst may not be optimal. Screen a variety of catalysts (e.g., different Lewis acids, organocatalysts). |
Problem 2: Formation of Multiple Products
| Possible Cause | Suggested Solution |
| Hydrolysis to Dicarboxylic Acid | Work under strictly anhydrous conditions.[8] Purification by column chromatography or recrystallization may be necessary to separate the desired product from the diacid. A basic wash (e.g., with sodium bicarbonate solution) can help remove the acidic impurity, provided the product is not acid-sensitive.[8] |
| Imide Formation (with primary amines) | Control the reaction temperature; imide formation is often favored at higher temperatures. Use milder reaction conditions if possible. |
| Polymerization | Avoid excessive heating. Use a polymerization inhibitor if necessary, especially in radical-initiated reactions.[4][5] |
| Di-acylation (with diols or diamines) | Use a large excess of the diol or diamine to favor the formation of the mono-adduct. Alternatively, use protecting group strategies. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Product and Starting Material have Similar Polarity | Ensure the reaction goes to completion to minimize the amount of unreacted starting material. If separation by column chromatography is difficult, consider derivatizing the product or starting material to alter its polarity. |
| Removal of Acidic Byproducts (e.g., succinic acid derivative) | An aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) can effectively remove acidic impurities, assuming your product is stable to these conditions.[8] |
| Catalyst Removal | Choose a catalyst that can be easily removed (e.g., a solid-supported catalyst that can be filtered off). Some metal catalysts can be removed by washing with a specific aqueous solution (e.g., ammonium chloride). |
Experimental Protocols
General Protocol for Esterification using a DMAP Catalyst
-
To a solution of this compound (1 equivalent) in an anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere, add the desired alcohol (1-1.2 equivalents).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05-0.1 equivalents).
-
If the alcohol is sterically hindered, dicyclohexylcarbodiimide (DCC) (1.1 equivalents) can be added at 0 °C.[6]
-
Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Upon completion, if DCC was used, filter off the dicyclohexylurea byproduct.
-
Wash the organic phase with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Amidation
-
Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., ethyl acetate, THF, or dichloromethane).
-
Add the primary or secondary amine (1-1.1 equivalents) dropwise at room temperature. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature until completion (monitor by TLC). For less reactive amines, gentle heating may be required.
-
If a precipitate (the product) forms, it can be collected by filtration.
-
If the product is soluble, concentrate the reaction mixture and purify by column chromatography or recrystallization. For a more robust procedure with less reactive amines, consider refluxing in acetic acid followed by the addition of acetic anhydride.[9]
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A direct comparison between ring-opening copolymerization and polycondensation to produce polyesters using poly(ethylene succinate) as an example - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. WO2004092152A1 - Process for making allyl succinic anhydride - Google Patents [patents.google.com]
- 5. US6939976B2 - Process for making allyl succinic anhydride - Google Patents [patents.google.com]
- 6. organic chemistry - Succinic anhydride esterification won't go forward - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
Preventing decomposition of 3-(2-Chlorophenyl)oxolane-2,5-dione during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the decomposition of 3-(2-Chlorophenyl)oxolane-2,5-dione during storage. The primary cause of degradation for this compound, like other succinic anhydrides, is hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition for this compound during storage?
A1: The primary decomposition pathway for this compound is hydrolysis. The anhydride ring is susceptible to reaction with water, which leads to the opening of the ring and the formation of 3-(2-Chlorophenyl)succinic acid.[1][2][3] This process is accelerated by the presence of moisture and alkaline conditions.[1][4]
Q2: What are the ideal storage conditions to minimize decomposition?
A2: To minimize hydrolysis, this compound should be stored in a cool, dry environment.[5] It is crucial to protect the compound from atmospheric moisture. Storage in a desiccator with a suitable desiccant or in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1] For long-term storage, maintaining a low temperature (e.g., -20°C) can further slow down the degradation process.[6]
Q3: How can I detect if my sample of this compound has started to decompose?
A3: Decomposition can be detected by monitoring the appearance of the hydrolysis product, 3-(2-Chlorophenyl)succinic acid. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to separate and quantify the parent compound and its degradant.[7][8][9][10] Spectroscopic methods like Fourier-Transform Infrared (FTIR) spectroscopy may also be useful, as the hydrolysis will result in the appearance of a broad O-H stretch from the carboxylic acid and a change in the carbonyl stretching frequencies.
Q4: Can I use solvents to store this compound?
A4: Storing the compound in solution is generally not recommended due to the risk of reaction with residual water in the solvent. If a solution is necessary for experimental purposes, use a dry, aprotic solvent and prepare the solution fresh before use. Ensure the solvent is thoroughly dried over a suitable drying agent before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., clumping, stickiness) | Moisture absorption and subsequent hydrolysis. | Discard the affected sample. Review storage procedures and ensure the container is properly sealed and stored in a dry environment. Consider using a desiccator. |
| Inconsistent experimental results | Partial decomposition of the starting material, leading to lower effective concentration. | Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR). If decomposition is confirmed, use a fresh, pure sample. |
| Appearance of a new spot on TLC or a new peak in HPLC/GC | Formation of the hydrolysis product, 3-(2-Chlorophenyl)succinic acid. | Confirm the identity of the new species by co-injection with a standard of the suspected degradant or by mass spectrometry. If confirmed, the material has degraded. |
Stability Data
| Storage Condition | Timepoint | Purity of this compound (%) | 3-(2-Chlorophenyl)succinic acid (%) |
| -20°C, Desiccated | 0 months | 99.5 | <0.5 |
| 6 months | 99.4 | <0.6 | |
| 12 months | 99.2 | 0.8 | |
| 4°C, Desiccated | 0 months | 99.5 | <0.5 |
| 6 months | 98.8 | 1.2 | |
| 12 months | 97.5 | 2.5 | |
| Room Temperature, Desiccated | 0 months | 99.5 | <0.5 |
| 1 month | 98.0 | 2.0 | |
| 3 months | 95.2 | 4.8 | |
| Room Temperature, Exposed to Air | 0 months | 99.5 | <0.5 |
| 1 week | 92.1 | 7.9 | |
| 1 month | 85.3 | 14.7 |
Experimental Protocol: Stability Testing of this compound
This protocol outlines a general method for assessing the stability of this compound under different storage conditions.
Objective: To determine the rate of hydrolysis of this compound under various storage conditions.
Materials:
-
This compound
-
Vials with airtight seals
-
Desiccator with a suitable desiccant (e.g., silica gel, phosphorus pentoxide)
-
Temperature-controlled storage units (-20°C, 4°C, room temperature)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Mobile phase (e.g., acetonitrile/water with a small amount of acid like phosphoric acid)
-
Reference standards for this compound and 3-(2-Chlorophenyl)succinic acid
Procedure:
-
Sample Preparation: Aliquot equal amounts of this compound into several vials.
-
Storage Conditions:
-
Condition 1 (Ideal): Place a set of vials in a desiccator stored at -20°C.
-
Condition 2 (Refrigerated): Place a set of vials in a desiccator stored at 4°C.
-
Condition 3 (Controlled Room Temperature): Place a set of vials in a desiccator stored at a controlled room temperature (e.g., 20-25°C).
-
Condition 4 (Stress): Leave a set of vials open to the atmosphere at room temperature.
-
-
Time Points: Designate specific time points for analysis (e.g., 0, 1 week, 1 month, 3 months, 6 months, 12 months).
-
Analysis:
-
At each time point, take one vial from each storage condition.
-
Prepare a solution of the sample in a suitable solvent (e.g., acetonitrile).
-
Analyze the sample by HPLC.
-
Quantify the percentage of this compound remaining and the percentage of 3-(2-Chlorophenyl)succinic acid formed by comparing peak areas to those of the reference standards.
-
-
Data Recording: Record the results in a table similar to the one provided above.
Visualization of Decomposition Pathway and Prevention
Caption: Decomposition pathway of this compound via hydrolysis and preventive storage measures.
References
- 1. Alkenylsuccinic anhydrides - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 4. Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Succinic anhydride | TargetMol [targetmol.com]
- 7. HPLC Determination of Succinic Anhydride and Succinic Acid on SHARC 1 Column | SIELC Technologies [sielc.com]
- 8. succinic anhydride - Chromatography Forum [chromforum.org]
- 9. HPLC Method For Analysis Of Succinic Anhydride and Succinic Acid on Primesep S2 Column | SIELC Technologies [sielc.com]
- 10. CN108709948A - A method of quickly measuring industrial succinic anhydride purity using gas chromatography - Google Patents [patents.google.com]
Validation & Comparative
Comparative Analysis of Synthetic Routes to 3-(2-Chlorophenyl)oxolane-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 3-(2-Chlorophenyl)oxolane-2,5-dione, a valuable intermediate in pharmaceutical and materials science. The analysis focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound, also known as 2-(2-chlorophenyl)succinic anhydride, is a substituted succinic anhydride derivative. Its synthesis is of interest for the development of novel bioactive molecules and polymers. The core of its synthesis revolves around the formation of the 2-(2-chlorophenyl)succinic acid precursor, followed by a cyclization/dehydration step to yield the target anhydride. This guide will compare two prominent synthetic pathways:
-
Route 1: Stobbe Condensation followed by Reduction and Cyclization. This classical carbon-carbon bond-forming reaction provides a versatile entry to substituted succinic acids.
-
Route 2: Synthesis via α-Arylation of Succinic Acid Derivatives (The Miller & Long Method). This approach involves the direct introduction of the aryl group to a pre-formed succinic acid backbone.
A thorough evaluation of reaction conditions, yields, and reagent accessibility for each step is presented to facilitate an informed decision-making process.
Data Presentation: A Comparative Overview
| Parameter | Route 1: Stobbe Condensation | Route 2: Miller & Long Method |
| Starting Materials | 2-Chlorobenzaldehyde, Diethyl succinate | 2-Chlorobenzyl cyanide, Diethyl oxalate |
| Key Intermediates | (2-Chlorobenzylidene)succinic acid | Diethyl 2-cyano-3-(2-chlorophenyl)succinate |
| Overall Yield | Moderate to Good | Good |
| Scalability | Readily scalable | Potentially scalable with process optimization |
| Reagent Hazards | Strong bases (e.g., NaH, KOtBu) | Sodium ethoxide, Cyanide-containing intermediate |
| Stereocontrol | Not stereoselective in the initial condensation | Not inherently stereoselective |
| Number of Steps | 3 | 3 |
Experimental Protocols
Route 1: Stobbe Condensation, Reduction, and Cyclization
This route involves three distinct chemical transformations:
-
Stobbe Condensation: Formation of (2-chlorobenzylidene)succinic acid.
-
Reduction: Catalytic hydrogenation of the benzylidene double bond.
-
Cyclization: Dehydration of the substituted succinic acid to the anhydride.
Step 1: Stobbe Condensation of 2-Chlorobenzaldehyde and Diethyl Succinate
-
Reaction: A mixture of 2-chlorobenzaldehyde (1 mole) and diethyl succinate (1.2 moles) is added to a solution of potassium tert-butoxide (1.1 moles) in tert-butanol at room temperature under an inert atmosphere. The mixture is stirred for 2-4 hours.
-
Work-up: The reaction mixture is acidified with dilute hydrochloric acid. The precipitated half-ester is then hydrolyzed with aqueous sodium hydroxide, followed by acidification to yield (2-chlorobenzylidene)succinic acid.
-
Typical Yield: 75-85%
Step 2: Catalytic Hydrogenation of (2-Chlorobenzylidene)succinic acid
-
Reaction: (2-Chlorobenzylidene)succinic acid (1 mole) is dissolved in a suitable solvent such as ethanol or acetic acid. A catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation at 40-50 psi of hydrogen gas in a Parr apparatus for 4-6 hours.
-
Work-up: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to afford 2-(2-chlorophenyl)succinic acid.
-
Typical Yield: >95%
Step 3: Cyclization to this compound
-
Reaction: 2-(2-Chlorophenyl)succinic acid (1 mole) is refluxed in an excess of acetic anhydride (3-5 moles) for 2-3 hours.
-
Work-up: The excess acetic anhydride is removed by distillation under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent like a mixture of ethyl acetate and hexane.
-
Typical Yield: 80-90%
Route 2: Miller & Long Method
This route also comprises three main steps:
-
Condensation: Reaction of 2-chlorobenzyl cyanide with diethyl oxalate.
-
Hydrolysis and Decarboxylation: Conversion of the cyano-ester intermediate to the dicarboxylic acid.
-
Cyclization: Formation of the target anhydride.
Step 1: Condensation of 2-Chlorobenzyl Cyanide and Diethyl Oxalate
-
Reaction: To a solution of sodium ethoxide (1 mole) in absolute ethanol, a mixture of 2-chlorobenzyl cyanide (1 mole) and diethyl oxalate (1.1 moles) is added dropwise with stirring. The reaction mixture is refluxed for 2-3 hours.
-
Work-up: The reaction mixture is cooled and poured into dilute acid. The precipitated product, diethyl 2-cyano-3-(2-chlorophenyl)succinate, is collected by filtration.
-
Typical Yield: High
Step 2: Hydrolysis and Decarboxylation
-
Reaction: The diethyl 2-cyano-3-(2-chlorophenyl)succinate (1 mole) is hydrolyzed by refluxing with a strong acid, such as a mixture of concentrated hydrochloric acid and acetic acid, for 4-6 hours. This step effects both the hydrolysis of the ester and cyano groups and the decarboxylation of the resulting β-keto acid.
-
Work-up: The reaction mixture is cooled, and the precipitated 2-(2-chlorophenyl)succinic acid is collected by filtration and washed with water.
-
Typical Yield: Good
Step 3: Cyclization to this compound
-
Protocol: The protocol is identical to Step 3 of Route 1, involving refluxing the 2-(2-chlorophenyl)succinic acid in acetic anhydride.
-
Typical Yield: 80-90%
Mandatory Visualizations
Caption: Comparative workflow of the two main synthetic routes to this compound.
Caption: Simplified mechanism of the Stobbe condensation for the formation of the succinic acid precursor.
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
Route 1 (Stobbe Condensation) is a well-established and versatile method. The starting materials are readily available, and the reaction conditions are generally manageable on a laboratory scale. The high yield of the hydrogenation step is a significant advantage.
Route 2 (Miller & Long Method) provides an alternative approach that may offer advantages in terms of overall yield, although it involves the use of a cyanide-containing intermediate, which requires specific handling precautions.
The choice between these routes will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, equipment, scale of the synthesis, and safety considerations. For general laboratory preparations, the Stobbe condensation route offers a robust and reliable option. For process development and large-scale synthesis, a more detailed cost and hazard analysis of both routes would be necessary.
A Comparative Analysis of 3-(2-Chlorophenyl)pyrrolidine-2,5-dione Derivatives: In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of 3-(2-Chlorophenyl)pyrrolidine-2,5-dione derivatives, using a representative compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (referred to as Compound 6 in key studies), as a primary example. Due to the limited availability of public data on 3-(2-Chlorophenyl)oxolane-2,5-dione derivatives, this guide focuses on the closely related and well-studied pyrrolidine-2,5-dione analogues. The performance of these derivatives is compared against the established antiepileptic drugs (AEDs), valproic acid and ethosuximide.
Executive Summary
Derivatives of 3-(2-chlorophenyl)pyrrolidine-2,5-dione have demonstrated significant potential as both anticonvulsant and analgesic agents in preclinical studies. Notably, Compound 6 exhibits superior efficacy in several seizure models when compared to valproic acid, a widely used AED. Furthermore, these derivatives show a promising safety profile with low neurotoxicity and hepatotoxicity in initial in vitro screens. The primary mechanism of action for their anticonvulsant effects appears to be the modulation of neuronal voltage-sensitive sodium and calcium channels.
In Vivo Performance: Anticonvulsant and Analgesic Activity
The anticonvulsant and analgesic properties of 3-(2-chlorophenyl)pyrrolidine-2,5-dione derivatives have been evaluated in various rodent models. The data presented below summarizes the median effective dose (ED50) in key seizure and pain models, offering a direct comparison with standard AEDs.
| Compound | Maximal Electroshock (MES) Test ED50 (mg/kg) | 6 Hz (32 mA) Test ED50 (mg/kg) | Subcutaneous Pentylenetetrazole (scPTZ) Test | Antinociceptive Activity (Formalin Test) |
| Compound 6 | 68.30[1] | 28.20[1] | Showed protection | Significant analgesic effect[1] |
| Valproic Acid | 252.74[1] | 130.64[1] | Standard reference | Known analgesic properties |
| Ethosuximide | Not typically effective | Less effective than VPA | Standard reference | Limited analgesic effect |
Key Findings:
-
Superior Anticonvulsant Potency: Compound 6 demonstrated a significantly lower ED50 in both the MES and 6 Hz seizure tests compared to valproic acid, indicating a much higher potency in preventing the spread of seizures and in a model of pharmacoresistant epilepsy, respectively.[1]
-
Broad-Spectrum Potential: The activity of these derivatives across multiple seizure models (MES for generalized tonic-clonic seizures, 6 Hz for psychomotor seizures, and scPTZ for absence-like seizures) suggests a broad spectrum of potential clinical applications.
-
Analgesic Efficacy: The demonstration of antinociceptive activity in the formalin test suggests a dual therapeutic potential for these compounds in treating both epilepsy and associated pain comorbidities.[1]
In Vitro and In Vivo Safety Profile
Preliminary safety assessments of 3-(2-chlorophenyl)pyrrolidine-2,5-dione derivatives indicate a favorable toxicological profile.
| Assay | Compound 6 & 19 | Doxorubicin (Positive Control) |
| In Vitro Hepatotoxicity (HepG2 cells) | No significant cytotoxic effect up to 10 μM.[1] | Significant toxicity at 10 μM.[1] |
| In Vitro Neurotoxicity (SH-SY5Y cells) | No significant cytotoxic effect up to 10 μM.[1] | Significant toxicity at 10 μM.[1] |
Key Findings:
-
Low Cytotoxicity: The tested derivatives showed no significant toxicity to liver and neuronal cell lines at concentrations where they are expected to be pharmacologically active, suggesting a good preliminary safety window.[1]
Mechanism of Action
The anticonvulsant effects of the most active compound, Compound 6, are believed to be mediated through its interaction with key neuronal ion channels.
Binding assays have indicated that Compound 6 interacts with neuronal voltage-sensitive sodium channels (site 2) and L-type calcium channels.[1] By inhibiting these channels, the compound likely reduces excessive neuronal firing, thereby suppressing seizure activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vivo Anticonvulsant Screening
The general workflow for in vivo anticonvulsant screening involves several stages, from initial screening to determination of efficacy and toxicity.
References
Unveiling the Anticancer Potential of 3-(2-Chlorophenyl)oxolane-2,5-dione Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents has led to the extensive exploration of various heterocyclic scaffolds. Among these, the succinimide (oxolane-2,5-dione) core has emerged as a promising framework for the development of potent cytotoxic compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of succinimide analogs, with a focus on derivatives bearing a substituted phenyl group, akin to the 3-(2-chlorophenyl)oxolane-2,5-dione structure. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for the rational design of new anticancer drug candidates.
Comparative Analysis of Anticancer Activity
The anticancer efficacy of a series of novel dicarboximide derivatives, which are structurally related to 3-aryloxolane-2,5-diones, was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, were determined to quantify their cytotoxic potential. The data, summarized in the table below, reveals critical insights into the structure-activity relationships of these compounds.
| Compound ID | Core Structure | R1 | R2 | R3 | R4 | IC50 (µM) vs. HeLa | IC50 (µM) vs. K562 | IC50 (µM) vs. MOLT-4 | IC50 (µM) vs. HUVEC (Normal Cells) |
| 1b | Imide 1 | H | H | H | H | >100 | >100 | 7 | 20 |
| 1e | Imide 1 | H | H | Ph | Ph | 8 | 3.2 | 5.8 | 3.1 |
| 1f | Imide 1 | H | H | Et | Et | 28 | 18 | 40 | 18 |
| 1h | Imide 1 | Me | Me | H | H | 105 | 45 | 20 | 25 |
| 1i | Imide 1 | Me | Me | Ph | Ph | 42 | 35 | 15 | 15 |
| 2c | Imide 2 | - | - | - | - | 4.1 | 2.1 | 4.2 | 3.5 |
| 2d | Imide 2 | - | - | - | - | 5.2 | 2.5 | 4.8 | 4.1 |
| 2f | Imide 2 | - | - | - | - | 5.9 | 3.1 | 5.5 | 4.9 |
| 3c | Imide 3 | - | - | - | - | 2.8 | 1.9 | 3.9 | 2.5 |
| 3d | Imide 3 | - | - | - | - | 3.5 | 2.2 | 4.1 | 3.2 |
| 3f | Imide 3 | - | - | - | - | 4.2 | 2.8 | 4.9 | 4 |
Data extracted from "New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells".[1]
Structure-Activity Relationship (SAR) Insights:
The presented data highlights several key SAR trends:
-
Impact of Phenyl Substitution: A significant increase in cytotoxic activity is observed with the introduction of phenyl groups (Compound 1e vs. 1b ). This suggests that the aryl moiety plays a crucial role in the anticancer efficacy, likely through interactions with the biological target.
-
Influence of Alkyl Substitution: The presence of ethyl groups (Compound 1f ) also enhances activity compared to the unsubstituted analog (1b ), though to a lesser extent than phenyl groups. Methyl substitutions (Compound 1h ) show a more modest improvement.
-
Effect of the Imide Core Structure: Derivatives built on Imide 2 and Imide 3 scaffolds (compounds 2c, 2d, 2f, 3c, 3d, 3f ) generally exhibit superior potency across all tested cancer cell lines compared to the Imide 1 series. This underscores the importance of the core heterocyclic system in determining the overall activity.
-
Selectivity: While many of the potent compounds also show considerable toxicity towards normal HUVEC cells, some derivatives display a degree of selectivity. For instance, compound 1b is significantly more toxic to the MOLT-4 leukemia cell line than to normal cells. Further optimization of the structure could lead to improved cancer cell-specific targeting.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the succinimide analogs.
Cell Culture and Maintenance
-
Cell Lines: Human cervical carcinoma (HeLa), human myelogenous leukemia (K562), human T-lymphoid (MOLT-4), and human umbilical vein endothelial cells (HUVEC) were used.
-
Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells were maintained in a humidified atmosphere of 5% CO2 at 37°C.
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells were seeded in 96-well microplates at a density of 1 x 10^4 cells/well and allowed to attach for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the concentration-response curves.
Visualizing the Research Workflow and Potential Mechanisms
To better understand the process of structure-activity relationship studies and the potential biological pathways affected by these compounds, the following diagrams are provided.
Caption: General workflow of a structure-activity relationship (SAR) study.
Caption: Potential mechanism of action via induction of apoptosis.
References
A Comparative Analysis of 3-(2-Chlorophenyl)pyrrolidine-2,5-dione Derivatives and Their Biological Activities
Introduction:
Comparative Data of Synthesized Derivatives
The following table summarizes the key physicochemical and biological data for a selection of 3-(2-Chlorophenyl)pyrrolidine-2,5-dione-acetamide derivatives, allowing for a clear comparison of their properties.[1]
| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) | Anticonvulsant Activity (MES test, ED₅₀ mg/kg) |
| 5 | C₂₂H₂₁ClFN₃O₃ | 34.8 | 125.0–127.0 | >100 |
| 6 | C₂₂H₂₁FN₄O₃ | 34.8 | 125.0–127.0 | 68.30 |
| 8 | C₂₂H₂₁Cl₂N₃O₃ | 30.0 | 85.0–87.5 | >100 |
Experimental Protocols
General Synthesis of 3-(2-Chlorophenyl)pyrrolidine-2,5-dione-acetamide Derivatives
The synthesis of the title compounds involves a multi-step process, beginning with the formation of a pyrrolidine-2,5-dione-acetic acid intermediate, followed by coupling with various piperazine derivatives.[1]
Step 1: Synthesis of 3-(2-Chlorophenyl)-pyrrolidin-2,5-dione-acetic acid (3) This intermediate is synthesized to serve as the core structure for subsequent derivatization. The reported yield for this step is 75.0%.[1]
Step 2: Synthesis of the final amide derivatives (e.g., compounds 5, 6, 8) The carboxylic acid intermediate (3) is coupled with the respective substituted piperazines to yield the final amide products. For example, (R,S)-3-(2-Chlorophenyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (5) was synthesized with a yield of 34.8%.[1]
Anticonvulsant Activity Screening
The anticonvulsant properties of the synthesized compounds were evaluated using standard animal models of epilepsy.
-
Maximal Electroshock (MES) Test: This test is used to identify compounds effective against generalized tonic-clonic seizures. The median effective dose (ED₅₀) is determined, which is the dose required to protect 50% of the animals from the seizure.[1]
-
Psychomotor (6 Hz) Seizure Test: This model is used to screen for activity against psychomotor seizures.[1]
-
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This test identifies compounds that can prevent clonic seizures induced by the chemical convulsant pentylenetetrazole.[1]
Antinociceptive Activity Assessment
Selected compounds with promising anticonvulsant activity were further evaluated for their potential to alleviate pain.
-
Formalin Test: This is a model of tonic pain that involves injecting a dilute formalin solution into the paw of the animal and observing the pain-related behaviors. This test allows for the assessment of the compound's effect on both neurogenic and inflammatory pain.[1]
Visualized Experimental Workflow and Proposed Mechanism
The following diagrams illustrate the general synthetic workflow and the proposed mechanism of action for the most active compounds.
Caption: General workflow for the synthesis and biological evaluation of 3-(2-Chlorophenyl)pyrrolidine-2,5-dione derivatives.
Caption: Proposed mechanism of action for the most active compound, which involves interaction with ion channels.[1]
Conclusion
The derivatives of 3-(2-Chlorophenyl)pyrrolidine-2,5-dione exhibit a range of biological activities, with certain substitutions leading to potent anticonvulsant and antinociceptive effects.[1] Compound 6 , in particular, emerged as a promising candidate with a more favorable efficacy and safety profile than the reference drug, valproic acid, in the MES and 6 Hz seizure models.[1] The proposed mechanism of action for this compound involves the modulation of neuronal voltage-gated sodium and calcium channels.[1] This comparative guide highlights the therapeutic potential of this class of compounds and provides a foundation for the design and development of novel central nervous system agents. Further investigation into the oxolane-2,5-dione analogs is warranted to explore the impact of the heterocyclic core on the observed biological activities.
References
Benchmarking 3-(2-Chlorophenyl)oxolane-2,5-dione: A Comparative Guide to Synthetic Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the selection of synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic campaign. This guide provides an objective comparison of 3-(2-Chlorophenyl)oxolane-2,5-dione and its precursors against alternative synthetic strategies for the introduction of a 3-(2-chlorophenyl)succinic acid moiety, a key structural motif in various pharmacologically active compounds.
Introduction to this compound
This compound, a substituted succinic anhydride, serves as a reactive intermediate for the covalent modification of proteins, derivatization of APIs, and as a building block in the synthesis of more complex molecules. Its utility stems from the electrophilic nature of the anhydride ring, which is susceptible to nucleophilic attack, and the specific stereoelectronic properties imparted by the 2-chlorophenyl substituent. The primary route to this intermediate involves the synthesis of its corresponding dicarboxylic acid, 2-(2-chlorophenyl)succinic acid, followed by cyclization.
Primary Synthetic Route: Friedel-Crafts Acylation
The established method for the synthesis of the precursor, 2-(2-chlorophenyl)succinic acid, proceeds via a Friedel-Crafts acylation of chlorobenzene with succinic anhydride. This reaction is followed by a reduction of the resulting keto-acid.
Experimental Protocol:
Step 1: Friedel-Crafts Acylation of Chlorobenzene
A mixture of chlorobenzene and succinic anhydride is treated with a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in an inert solvent such as nitrobenzene or carbon disulfide. The reaction is heated to facilitate the acylation process. Following the reaction, an acidic workup is performed to yield 4-(2-chlorophenyl)-4-oxobutanoic acid.
Step 2: Reduction of the Keto-acid
The intermediate keto-acid is then subjected to a reduction reaction, such as a Clemmensen or Wolff-Kishner reduction, to convert the ketone functionality to a methylene group, affording 2-(2-chlorophenyl)succinic acid.
Step 3: Cyclization to this compound
The final step involves the dehydration of the succinic acid derivative, typically by heating with a dehydrating agent like acetyl chloride or acetic anhydride, to form the target cyclic anhydride.
Alternative Synthetic Intermediates and Pathways
Several alternative strategies exist for the synthesis of 3-arylsuccinic acid derivatives, which can be considered as benchmarks against the Friedel-Crafts approach.
Stobbe Condensation
The Stobbe condensation offers a direct route to alkylidene succinic acids or their esters, which can then be reduced to the desired 3-arylsuccinic acids.[1][2] This method involves the base-catalyzed condensation of an aldehyde or ketone with a succinic ester.[1]
Perkin and Related Condensations
The Perkin reaction and its modifications, such as the Doebner condensation, can be employed to generate cinnamic acid derivatives from aromatic aldehydes.[3][4][5] These unsaturated acids can then be subjected to a Michael addition with a cyanide nucleophile, followed by hydrolysis, to yield the target succinic acid structure.
Comparative Performance Data
The following table summarizes the key performance indicators for the primary synthetic route and its alternatives. It is important to note that the yields and conditions for the alternatives are based on analogous reactions and may vary for the specific synthesis of 2-(2-chlorophenyl)succinic acid.
| Parameter | Friedel-Crafts Route | Stobbe Condensation | Perkin/Doebner Route |
| Starting Materials | Chlorobenzene, Succinic Anhydride | 2-Chlorobenzaldehyde, Diethyl Succinate | 2-Chlorobenzaldehyde, Malonic Acid |
| Key Steps | 3 (Acylation, Reduction, Cyclization) | 2-3 (Condensation, Reduction, Cyclization) | 3-4 (Condensation, Michael Addition, Hydrolysis, Cyclization) |
| Typical Overall Yield | Moderate to Good | Moderate | Moderate |
| Reagent Stoichiometry | Excess Lewis Acid often required | Stoichiometric base required | Catalytic base often sufficient |
| Reaction Conditions | Harsh (strong Lewis acid, heat) | Basic conditions | Basic conditions, may require heat |
| Substrate Scope | Sensitive to electron-withdrawing groups | Broad for aldehydes and ketones | Broad for aromatic aldehydes |
| Key Advantages | Utilizes readily available starting materials | Direct formation of C-C bond at desired position | Well-established for cinnamic acid synthesis |
| Key Disadvantages | Use of stoichiometric, corrosive Lewis acid; potential for isomeric byproducts | Requires a strong base; potential for side reactions | Multi-step process with potentially hazardous intermediates (e.g., cyanide) |
Visualizing Synthetic Pathways
The logical flow of the discussed synthetic strategies can be visualized using the following diagrams.
References
Efficacy and toxicity studies of compounds derived from 3-(2-Chlorophenyl)oxolane-2,5-dione
A comprehensive guide for researchers and drug development professionals on the preclinical profile of novel 3-(2-Chlorophenyl)oxolane-2,5-dione derivatives, benchmarked against established anticonvulsant and analgesic agents.
This guide provides a detailed comparison of the efficacy and toxicity of compounds derived from this compound against commonly used therapeutic alternatives. The data presented is compiled from preclinical studies to assist in the evaluation of their potential as novel therapeutic agents for epilepsy and neuropathic pain.
Efficacy Analysis: Anticonvulsant and Antinociceptive Properties
Compounds derived from this compound have demonstrated significant anticonvulsant and antinociceptive activities in established rodent models. The following tables summarize the median effective doses (ED50) in standard anticonvulsant screening models and the antinociceptive effects in the formalin test, comparing them with Valproic Acid, Carbamazepine, Gabapentin, and Pregabalin.
Table 1: Anticonvulsant Efficacy in Mice
| Compound | MES ED50 (mg/kg) | 6 Hz ED50 (mg/kg) | scPTZ ED50 (mg/kg) |
| This compound Derivative (Compound 6) | 68.30[1] | 28.20[1] | > 100[1] |
| Valproic Acid | 252.74[1] | 130.64[1] | ~200-300 |
| Carbamazepine | ~8-10.5[2][3] | Ineffective | > 50 |
| Gabapentin | Ineffective | Ineffective | Ineffective |
| Pregabalin | Ineffective | Ineffective | Ineffective |
Note: Data for comparator drugs are compiled from various sources and may show variability. The this compound derivative (Compound 6) shows notable potency in the MES and 6 Hz models, suggesting efficacy against generalized tonic-clonic and pharmacoresistant seizures.
Table 2: Antinociceptive Efficacy in the Mouse Formalin Test (Late Phase)
| Compound | Dose (mg/kg) | % Inhibition of Nociceptive Behavior |
| This compound Derivative (Compound 6) | 5 | Significant antinociceptive effect |
| Valproic Acid | 200 | Anticonvulsant activity observed[4] |
| Carbamazepine | 20-40 | Efficacy in neuropathic pain models[2] |
| Gabapentin | 22.9 (ED50)[5] | Dose-dependent inhibition[5][6] |
| Pregabalin | 10-30 | Significant reduction in nociceptive response[7] |
Note: The this compound derivative (Compound 6) demonstrates a significant antinociceptive effect, indicating potential for treating inflammatory and neuropathic pain.
Toxicity Profile: In Vitro Assessment
The safety profile of a drug candidate is as crucial as its efficacy. The following tables summarize the in vitro neurotoxicity and hepatotoxicity of the this compound derivative and its comparators.
Table 3: In Vitro Neurotoxicity in SH-SY5Y Human Neuroblastoma Cells
| Compound | IC50 (µM) |
| This compound Derivative | No significant cytotoxic effect observed[1] |
| Valproic Acid | 7500[1][8] |
| Carbamazepine | >500[9] |
| Gabapentin | No direct cytotoxic effects observed |
| Pregabalin | No direct cytotoxic effects observed |
Table 4: In Vitro Hepatotoxicity in HepG2 Human Hepatoma Cells
| Compound | IC50 (µM) |
| This compound Derivative | No significant cytotoxic effect observed[1] |
| Valproic Acid | Induces cytotoxicity[4][10][11][12] |
| Carbamazepine | Associated with hepatotoxicity[13][14] |
| Gabapentin | Data not readily available |
| Pregabalin | Data not readily available |
Note: Preliminary in vitro studies suggest a favorable safety profile for the this compound derivative, with no significant cytotoxicity observed in neuronal and hepatic cell lines at the tested concentrations. In contrast, some established drugs like Valproic Acid and Carbamazepine are known to have potential for neurotoxicity and hepatotoxicity.[1][4][8][9][10][11][12][13][14]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for the this compound derivatives appears to be the modulation of voltage-gated ion channels.
Interaction with Voltage-Gated Ion Channels
The lead compound from the this compound series has been shown to interact with neuronal voltage-sensitive sodium and L-type calcium channels.[1] This dual action likely contributes to its broad-spectrum anticonvulsant and antinociceptive effects. By blocking these channels, the compound can reduce neuronal hyperexcitability, a key factor in both epilepsy and neuropathic pain.
References
- 1. Valproic acid inhibits the proliferation of SHSY5Y neuroblastoma cancer cells by downregulating URG4/URGCP and CCND1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of carbamazepine in the intrahippocampal kainate model of temporal lobe epilepsy depend on seizure definition and mouse strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subchronic Treatment with CBZ Transiently Attenuates Its Anticonvulsant Activity in the Maximal Electroshock-Induced Seizure Test in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP2E1-mediated modulation of valproic acid-induced hepatocytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gabapentin produces dose-dependent antinociception in the orofacial formalin test in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.jofph.com [files.jofph.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of antiepileptic drugs' administration during pregnancy on the nerve cell proliferation and axonal outgrowth of human neuroblastoma SH-SY5Y nerve cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ferroptosis and Lipid Peroxidation Participate in Valproic Acid-Induced Hepatotoxicity via the Long-chain Acyl-CoA Synthetase 4/Glutathione Peroxidase 4 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sodium valproate induces mitochondrial respiration dysfunction in HepG2 in vitro cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. static1.squarespace.com [static1.squarespace.com]
- 14. Carbamazepine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to 3-(2-Chlorophenyl)pyrrolidine-2,5-dione Derivatives and Alternative Anticonvulsant Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticonvulsant and antinociceptive properties of 3-(2-Chlorophenyl)pyrrolidine-2,5-dione derivatives with the established antiepileptic drug, Valproic Acid. The data presented is derived from peer-reviewed studies to facilitate an objective evaluation for research and drug development purposes.
Performance Comparison of Anticonvulsant Activity
The anticonvulsant efficacy of 3-(2-Chlorophenyl)pyrrolidine-2,5-dione derivatives was evaluated in rodent models using standard preclinical screens: the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6 Hz psychomotor seizure test. These tests are indicative of a compound's potential to treat generalized tonic-clonic seizures and drug-resistant partial seizures.
The most active compound from the studied series was 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Compound 6) . A summary of its performance compared to Valproic Acid is presented below.
| Compound | MES Test ED₅₀ (mg/kg) | 6 Hz (32 mA) Test ED₅₀ (mg/kg) | scPTZ Test ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (PI) MES | Protective Index (PI) 6 Hz |
| Compound 6 | 68.30 | 28.20 | > 300 | 258.4 | 3.78 | 9.16 |
| Valproic Acid | 252.74 | 130.64 | 158.5 | 426.3 | 1.69 | 3.26 |
-
ED₅₀ (Median Effective Dose): The dose of a drug that produces a therapeutic response in 50% of the population. A lower ED₅₀ indicates higher potency.
-
TD₅₀ (Median Toxic Dose): The dose at which 50% of the population experiences a specific toxic effect.
-
Protective Index (PI): Calculated as TD₅₀/ED₅₀. A higher PI suggests a better safety profile.
As the data indicates, Compound 6 demonstrates significantly higher potency and a more favorable safety profile in the MES and 6 Hz seizure models compared to Valproic Acid[1].
Antinociceptive Activity Profile
Given that many anticonvulsant drugs also exhibit efficacy in managing neuropathic pain, the antinociceptive properties of promising compounds were investigated using the formalin test in mice. This test has two distinct phases: an early, acute phase reflecting direct nociceptor stimulation, and a late, tonic phase involving inflammatory processes and central sensitization.
| Compound (Dose) | Early Phase (% Inhibition of Pain Response) | Late Phase (% Inhibition of Pain Response) |
| Compound 6 (10 mg/kg) | 35.4% | 58.1% |
| Compound 19 (10 mg/kg) | 28.7% | 45.2% |
Compound 6 showed notable activity in both phases, with a more pronounced effect in the late phase, suggesting potential anti-inflammatory and anti-sensitizing properties relevant to chronic pain states[1].
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Anticonvulsant Screening
Animals: Male albino mice (20-25 g) were used for all anticonvulsant tests. Animals were housed under standard laboratory conditions with free access to food and water.
Drug Administration: Test compounds were suspended in a 1% Tween 80 solution and administered intraperitoneally (i.p.) 60 minutes before the tests.
-
Maximal Electroshock (MES) Test:
-
An electrical stimulus (0.2 s, 500 V, 50 Hz) is delivered via corneal electrodes.
-
The endpoint is the abolition of the hind limb tonic extensor component of the seizure.
-
Protection is defined as the absence of this tonic extension.
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Pentylenetetrazole (PTZ) is administered subcutaneously at a dose of 85 mg/kg.
-
This dose induces clonic seizures lasting for at least 5 seconds in control animals.
-
The test compound is considered active if it prevents the occurrence of these clonic seizures.
-
-
6 Hz Seizure Test:
-
A constant current electrical stimulus (32 mA, 6 Hz, 0.2 ms pulse width, 3 s duration) is delivered via corneal electrodes.
-
The endpoint is the observation of seizure activity, characterized by stun, forelimb clonus, and twitching of the vibrissae.
-
Protection is defined as the absence of these seizure manifestations.
-
Antinociceptive Screening
Formalin Test:
-
Mice are injected with 20 µL of 2.5% formalin solution into the plantar surface of the right hind paw.
-
The amount of time the animal spends licking the injected paw is recorded in two phases:
-
Early Phase: 0-5 minutes post-injection.
-
Late Phase: 15-30 minutes post-injection.
-
-
A reduction in licking time compared to vehicle-treated controls indicates antinociceptive activity.
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the anticonvulsant and antinociceptive screening protocols.
Caption: Workflow for in vivo anticonvulsant activity screening.
Caption: Workflow for the formalin-induced antinociceptive test.
Proposed Mechanism of Action
The study on 3-(2-chlorophenyl)pyrrolidine-2,5-dione derivatives suggests that the most probable molecular mechanism of action for the most active compound (Compound 6) involves interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels[1]. This is distinct from, yet shares some similarities with, the multifaceted mechanism of Valproic Acid.
Caption: Proposed mechanisms of action for Compound 6 and Valproic Acid.
Conclusion
The investigated 3-(2-Chlorophenyl)pyrrolidine-2,5-dione derivatives, particularly Compound 6, present as promising candidates for further preclinical development as anticonvulsant and antinociceptive agents. Their superior potency and improved safety index in initial screenings compared to the established drug Valproic Acid warrant more extensive investigation into their pharmacokinetic profiles, detailed mechanisms of action, and efficacy in a broader range of seizure and pain models. This guide provides foundational data to support such future research endeavors.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-(2-Chlorophenyl)oxolane-2,5-dione
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 3-(2-Chlorophenyl)oxolane-2,5-dione, a halogenated organic compound. Adherence to these procedures is critical to mitigate risks and comply with regulatory standards.
Summary of Key Safety Information
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, safety and disposal protocols are based on guidelines for handling chlorinated organic compounds. These substances are generally treated as hazardous.
| Parameter | Information |
| Chemical Class | Chlorinated Organic Compound, Oxolane derivative |
| Primary Hazard | Assumed to be toxic and environmentally persistent. |
| Incompatibilities | Strong oxidizing agents, acids, and bases. |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles, lab coat. |
| General Disposal Guideline | Treat as hazardous chemical waste. Do not dispose down the drain or in regular trash. |
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the compound, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.
-
Conduct all handling and preparation for disposal within a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.
2. Waste Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with chlorinated organic compounds (e.g., glass or high-density polyethylene).
-
The label on the waste container should clearly state "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols.
-
Do not mix this waste with other types of chemical waste, particularly incompatible substances such as strong oxidizing agents, acids, or bases.
3. Storage of Chemical Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.
-
Ensure the storage area is away from heat sources and direct sunlight.
4. Arrangement for Professional Disposal:
-
Disposal of chlorinated organic compounds must be handled by a licensed hazardous waste disposal company.[1][2]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.
-
Provide the EHS department or the disposal company with all necessary information about the waste, including the chemical name and quantity.
5. Recommended Disposal Method:
-
The standard and most environmentally sound method for the disposal of chlorinated organic residues is high-temperature incineration.[3] This process decomposes the compound into less harmful gaseous byproducts, which can then be scrubbed to prevent atmospheric pollution.[3]
Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
Personal protective equipment for handling 3-(2-Chlorophenyl)oxolane-2,5-dione
Disclaimer: A specific Safety Data Sheet (SDS) for 3-(2-Chlorophenyl)oxolane-2,5-dione was not available at the time of this writing. The following guidance is based on the general hazards associated with chlorinated organic compounds and data from structurally similar molecules. It is imperative to handle this compound with extreme caution and to perform a thorough risk assessment before use.
This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Given its chemical structure—a chlorinated aromatic compound combined with a lactone ring—this compound is presumed to be hazardous. Potential hazards include skin and eye irritation, allergic skin reactions, and potential toxicity if ingested or inhaled. Halogenated organic compounds can also pose environmental hazards.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation or damage. |
| Hand Protection | Nitrile rubber gloves. | Provides a barrier against skin contact, which may cause irritation or allergic reactions.[2] |
| Body Protection | A lab coat worn over personal clothing. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes inhalation of any vapors or dust, which could be harmful.[2][3] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the stability of the compound and ensuring a safe laboratory environment.
Operational Plan:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]
-
Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Dispensing: Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound. Avoid creating dust.
-
Spills: In case of a small spill, carefully clean the area using an absorbent material and place the waste in a designated, sealed container for hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures.
Storage Plan:
Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Disposal Plan
As a chlorinated organic compound, this compound must be disposed of as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[2]
Table 2: Disposal Guidelines
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Compound | Labeled hazardous waste container for halogenated organic solids. | Collect all solid waste, including contaminated weighing paper and spatulas, in a designated, sealed container. |
| Contaminated Labware | Labeled hazardous waste container for halogenated organic waste. | Rinse contaminated glassware with a suitable solvent (e.g., acetone) and collect the rinsate in a designated liquid hazardous waste container. Dispose of heavily contaminated disposable labware as solid waste. |
| Liquid Solutions | Labeled hazardous waste container for halogenated organic liquids. | Collect all solutions containing the compound in a designated, sealed container. |
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
